molecular formula C9H14O2 B156617 2-Nonynoic acid CAS No. 1846-70-4

2-Nonynoic acid

Cat. No.: B156617
CAS No.: 1846-70-4
M. Wt: 154.21 g/mol
InChI Key: ZAWLBSATNLQTON-UHFFFAOYSA-N
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Description

2-Nonynoic acid is a medium-chain, alkynoic fatty acid of significant interest in immunological and biochemical research. Its molecular formula is C9H14O2, with a molecular weight of 154.21 g/mol . This compound is recognized for its role as a key mimotope in the study of Primary Biliary Cirrhosis (PBC), an autoimmune liver disease. Research indicates that this compound can serve as a high-affinity xenobiotic trigger, with its structure mimicking the native lipoyl domain of the mitochondrial 2-oxo-acid dehydrogenase complexes. This mimicry is known to elicit a strong reaction with antimitochondrial antibodies (AMA) found in PBC sera, providing a valuable model for studying the mechanisms of epitope mimicry in autoimmunity . Beyond its applications in immunology, the methyl ester of this compound has documented occupational exposure due to its use in cosmetic products, offering another pathway for investigative research . From a safety and handling perspective, this compound is classified as a substance that may be corrosive to metals and causes severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) during handling. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

non-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLBSATNLQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075143
Record name 2-Nonynoic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1846-70-4
Record name 2-Nonynoic acid
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Record name 2-NONYNOIC ACID
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Record name 2-Nonynoic Acid
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Foundational & Exploratory

2-Nonynoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Nonynoic Acid: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a medium-chain acetylenic fatty acid.[1] Intended for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it presents a detailed protocol for its synthesis, discusses its chemical reactivity, and outlines its current applications and safety considerations. The guide aims to serve as a foundational resource, synthesizing technical data with practical insights to support advanced research and application.

Introduction

This compound (CAS No. 1846-70-4) is an unsaturated fatty acid characterized by a nine-carbon chain with a carbon-carbon triple bond (alkyne) at the C-2 position.[1] This structural feature, specifically the terminal alkyne adjacent to a carboxylic acid, imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.[2] While its esters, such as methyl 2-nonynoate, have found use as fragrance and flavoring agents, the free acid itself is a key building block in organic synthesis.[3][4] Understanding its core chemical properties, structure, and synthetic pathways is crucial for leveraging its potential in materials science and pharmaceutical development.

Chemical Identity and Structure

This compound is systematically known as non-2-ynoic acid. Its identity is defined by the following identifiers and its distinct linear, unsaturated structure.

  • IUPAC Name: non-2-ynoic acid[1]

  • Synonyms: alpha-Nonynoic acid[1][5]

  • CAS Number: 1846-70-4[1]

  • Molecular Formula: C₉H₁₄O₂[1][5]

  • Molecular Weight: 154.21 g/mol [1][5]

  • Canonical SMILES: CCCCCCC#CC(=O)O[1][5]

  • InChIKey: ZAWLBSATNLQTON-UHFFFAOYSA-N[1][5]

The molecule's structure features a linear seven-carbon alkyl chain attached to an acetylenic group, which is directly bonded to a carboxyl functional group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, purification, and application in various reaction conditions.

PropertyValueSource
Molecular Weight 154.21 g/mol [1][5]
Appearance Clear, colorless to almost colorless liquid[6]
Boiling Point 130-132 °C at 2 mmHg[6]
Density 0.93 g/cm³ (estimate)[6]
pKa 4.82 ± 0.10 (Predicted)[6]
LogP (Octanol/Water) 2.045 (Calculated)[7]
Water Solubility (logS) -2.48 (Calculated)[7]
Refractive Index 1.4620[6]

Spectral Analysis Data

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While comprehensive spectral data for the free acid is not centrally compiled, characteristic features can be inferred from its structure and data available for its esters.

  • ¹H NMR: Key signals would include a triplet for the terminal methyl (CH₃) group around 0.9 ppm, a multiplet for the alkyl chain (CH₂) protons, and a distinct signal for the acidic proton (COOH), which is typically broad and downfield.

  • ¹³C NMR: The spectrum is characterized by signals for the carboxyl carbon (~155-160 ppm), and two quaternary carbons of the alkyne group (~75-90 ppm). The terminal methyl carbon appears upfield (~14 ppm). Data for the methyl ester shows alkyne carbons at approximately 73 and 88 ppm and the carbonyl at 154 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would show a very broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp, weak C≡C triple bond stretch is expected around 2200-2260 cm⁻¹. A strong C=O carbonyl stretch will be prominent around 1700 cm⁻¹.[9][10]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 154. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage along the alkyl chain.[11]

Synthesis and Reactivity

Synthetic Pathway

A common and effective method for synthesizing 2-alkynoic acids is through the bromination of a corresponding α,β-unsaturated ester (2-alkenoate), followed by a double dehydrobromination reaction. This two-step process efficiently introduces the triple bond.

SynthesisWorkflow Start Methyl 2-Nonenoate (Starting Material) Step1 Step 1: Bromination Reagent: Br₂ Solvent: Dioxane or CH₂Cl₂ Start->Step1 Intermediate Intermediate: Methyl 2,3-dibromononanoate Step1->Intermediate Step2 Step 2: Dehydrobromination Reagent: Strong Base (e.g., KOH) Followed by Acidification (HCl) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 2-Nonenoate

This protocol is adapted from general methods for the synthesis of 2-alkynoic acids from their corresponding 2-alkenoic esters.[12]

Step 1: Bromination of Methyl 2-Nonenoate

  • Setup: In a three-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve methyl 2-nonenoate (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or dioxane.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Bromine Addition: Slowly add bromine (Br₂, ~1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C throughout the addition, which should take approximately 1 hour.

  • Reaction: After the addition is complete, allow the mixture to continue stirring for 2-3 hours at the same temperature or let it warm to room temperature.

  • Workup: Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain the crude intermediate, methyl 2,3-dibromononanoate. This intermediate is often used in the next step without further purification.

Step 2: Dehydrobromination and Saponification

  • Base Treatment: Dissolve the crude dibromoester from Step 1 in a suitable alcohol (e.g., ethanol). Add a concentrated aqueous or alcoholic solution of a strong base, such as potassium hydroxide (KOH, >3 equivalents), to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). This step achieves both the elimination of two equivalents of HBr to form the alkyne and the saponification of the methyl ester to the carboxylate salt.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then pour it into water. Carefully acidify the aqueous solution to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid (HCl), in an ice bath. This protonates the potassium 2-nonynoate salt to form the free this compound, which will typically precipitate or form an organic layer.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtering, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[13]

Applications in Research and Drug Development

The primary value of this compound in a research context stems from its bifunctional nature, possessing both a reactive alkyne and a carboxylic acid.

  • Synthetic Intermediate: It serves as a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the terminal alkyne can participate in various coupling reactions (e.g., Sonogashira coupling) and cycloadditions.

  • Click Chemistry: As a terminal alkyne, it is a potential reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and specificity.[2]

  • Fragrance and Flavoring Agents: Esters derived from this compound, particularly methyl 2-nonynoate (also known as methyl octine carbonate), are used as fragrance ingredients in cosmetics and domestic products and as flavoring agents.[3][4] However, their use is often restricted due to their potential as dermal sensitizers.[3][4]

  • Biological Activity Research: While data on the specific biological activity of this compound is limited, related unsaturated fatty acids have shown a range of activities, including antimicrobial and antifungal properties.[14] This suggests that this compound and its derivatives could be investigated for similar therapeutic potential.

Safety and Handling

This compound must be handled with significant care due to its hazardous properties.

  • GHS Hazard Classification:

    • H314: Causes severe skin burns and eye damage. [1][5]

    • H318: Causes serious eye damage. [1][5]

    • H290: May be corrosive to metals. [1][5]

  • Precautions for Safe Handling:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15][16]

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[15][17] All equipment used for handling should be properly grounded to prevent static discharge.[17]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.

    • Store in a corrosives-compatible area.[16]

Conclusion

This compound is a functionally rich chemical entity whose value lies in the dual reactivity of its alkyne and carboxylic acid moieties. While its esters have established commercial use, the acid itself represents a potent synthetic intermediate for creating more complex molecules, particularly through modern synthetic methods like click chemistry. Its synthesis is well-established, though its corrosive nature necessitates stringent safety protocols during handling and storage. For researchers and drug development professionals, this compound offers a versatile platform for molecular design and discovery.

References

  • Chemical Properties of this compound (CAS 1846-70-4) . Cheméo. [Link]

  • This compound | C9H14O2 | CID 74611 . PubChem. [Link]

  • 2-Nonenoic acid | C9H16O2 | CID 97730 . PubChem. [Link]

  • This compound, methyl ester . NIST WebBook. [Link]

  • Synthesis of trans-2-nonenoic acid . PrepChem.com. [Link]

  • This compound . NMPPDB. [Link]

  • This compound, ethyl ester - Optional[FTIR] - Spectrum . SpectraBase. [Link]

  • This compound, methyl ester . NIST WebBook. [Link]

  • Methyl 2-nonynoate | C10H16O2 | CID 8137 . PubChem. [Link]

  • Preparation of 2-nonenoic acid.
  • 2-Nonenoic acid . NIST WebBook. [Link]

  • 2-Nonenoic acid - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • This compound, cis-3-hexenyl ester - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry . PubMed. [Link]

  • 2-olic acid ester production method.
  • Methyl 2-nonenoate | C10H18O2 | CID 5368076 . PubChem. [Link]

  • 8-Nonynoic acid | C9H14O2 | CID 35698 . PubChem. [Link]

  • Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Literature . MDPI. [Link]

  • 2-Octynoic acid | C8H12O2 | CID 21872 . PubChem. [Link]

  • Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications . MDPI. [Link]

  • -Antimicrobial activity of nonanoic acid derivatives. | Download Table . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Nonynoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonynoic acid (CAS No: 1846-70-4) is a member of the 2-alkynoic acid family, a class of unsaturated fatty acids characterized by a carbon-carbon triple bond at the second position of the aliphatic chain.[1][2] This structural feature, an α,β-acetylenic carboxylic acid, imparts unique chemical reactivity and biological activity, making it a molecule of significant interest in organic synthesis and medicinal chemistry. While its close analogue, 2-nonenoic acid, is found in some natural sources and possesses anti-inflammatory and fungicidal properties, this compound is primarily a synthetic compound that serves as a versatile building block and a potential therapeutic agent.[3] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its current and potential applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a medium-chain fatty acid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1846-70-4[1][2]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1]
IUPAC Name Non-2-ynoic acid[1]
Synonyms α-Nonynoic acid[1]
Appearance Not specified (expected to be a liquid or low-melting solid)
LogP 2.0448[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 4[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain protons and the carboxylic acid proton. The protons on the carbon adjacent to the alkyne (C4) would appear as a triplet.

    • ¹³C NMR: The carbon NMR spectrum is distinguished by the signals for the two sp-hybridized carbons of the triple bond and the carbonyl carbon of the carboxylic acid.[4] The chemical shifts of the acetylenic carbons are particularly informative for confirming the position of the triple bond.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would prominently feature a strong absorption band for the C=O stretching of the carboxylic acid group (typically around 1700 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). The C≡C triple bond stretch would appear as a weaker absorption in the region of 2100-2260 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve cleavage of the alkyl chain and loss of the carboxyl group.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-alkynoic acids, including this compound, is the carboxylation of the corresponding terminal alkyne.[6] This involves the deprotonation of the terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile, attacking carbon dioxide to yield the carboxylate. Subsequent acidification produces the desired 2-alkynoic acid.

Synthesis_Workflow start 1-Octyne step1 Deprotonation with strong base (e.g., n-BuLi) in dry THF start->step1 Reactant intermediate Lithium Octynide (Acetylide Intermediate) step1->intermediate Forms step2 Carboxylation with CO₂ (gas or dry ice) intermediate->step2 Reacts with carboxylate Lithium 2-Nonynoate (Carboxylate Salt) step2->carboxylate Forms step3 Acidification (e.g., aq. HCl) carboxylate->step3 Protonation product This compound step3->product Yields Antimicrobial_Mechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway drug This compound target Bacterial Fatty Acid Biosynthesis Enzymes (e.g., FAS-II system) drug->target Inhibits process Fatty Acid Elongation drug->process Disrupts product Essential Membrane Fatty Acids outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) process->outcome Disruption leads to

Sources

2-Nonynoic acid physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Reactivity Profile of an


-Alkynyl Amphiphile 

Executive Summary

2-Nonynoic acid (CAS: 1846-70-4) represents a critical structural motif in lipid chemistry and organic synthesis.[1] As a medium-chain


-unsaturated alkynoic acid, it serves as a potent electrophile in conjugate addition reactions and a structural mimic in fatty acid oxidation studies. This guide moves beyond standard datasheet parameters to analyze the molecule's behavior as a Michael acceptor, its utility as a heterocycle precursor, and the specific handling protocols required by its corrosive nature.

Physiochemical Profile

The following data aggregates experimental values and predictive models suitable for process scaling.

ParameterValueTechnical Context
CAS Number 1846-70-4
Formula

Molecular Weight 154.21 g/mol
Physical State Low-melting solid / OilFreezes at -5°C; often supercools to a viscous oil at RT.[1]
Boiling Point 122°C @ 2 mmHgHigh vacuum required for distillation to prevent decarboxylation.[1]
Density 0.964 g/cm³Slightly less dense than water; phase separation is slow due to amphiphilicity.[1]
pKa (Predicted) 2.81 ± 0.10Significantly more acidic than nonanoic acid (pKa ~4.[1]8) due to the

-hybridized carbon's electron-withdrawing effect.[1]
Refractive Index

1.4605
Solubility Organic solventsSoluble in

,

, EtOH.[1] Sparingly soluble in water.[1]

Structural Identification & Spectroscopy

Accurate identification relies on distinguishing the conjugated triple bond system from terminal alkyne isomers.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH ): Characteristic carboxylic acid proton.[1]
      
    • 
       2.35 (t, 
      
      
      
      Hz, 2H, -C
      
      
      C-CH
      
      
      -): The propargylic protons are deshielded by the alkyne anisotropy.
    • 
       1.55 (quint, 2H, -CH
      
      
      
      -CH
      
      
      -C
      
      
      ):
      
      
      -position relative to alkyne.[1]
    • 
       1.25–1.40 (m, 6H, bulk methylene chain).[1]
      
    • 
       0.89 (t, 3H, terminal -CH 
      
      
      
      ).[1]
  • Diagnostic Feature: Absence of the acetylenic proton singlet (

    
    1.9 ppm) confirms the internal alkyne structure.[1]
    
Infrared Spectroscopy (FT-IR)
  • 2230–2240 cm

    
    :  Weak to medium stretching vibration of the disubstituted 
    
    
    
    bond.[1]
  • 1690–1710 cm

    
    :  Strong 
    
    
    
    stretch (conjugated acid).[1]
  • 2500–3300 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).[1]
    

Synthesis & Production Protocol

Methodology: Metalation-Carboxylation of Terminal Alkynes.[1] Rationale: Direct oxidation of nonynol is viable but prone to over-oxidation.[1] The lithiation of 1-octyne provides the highest regioselectivity and yield.[1]

Reaction Workflow

Synthesis Octyne 1-Octyne (Precursor) Lithiate Lithium Octynylide (Intermediate) Octyne->Lithiate -78°C, THF nBuLi n-BuLi (Lithiation Agent) nBuLi->Lithiate AcidWorkup H3O+ Quench (Protonation) Lithiate->AcidWorkup + CO2 (excess) CO2 Dry Ice (CO2) (Electrophile) CO2->AcidWorkup Product This compound (Target) AcidWorkup->Product Extraction & Distillation

Figure 1: Synthetic pathway via lithiation-carboxylation sequence.[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add 1-octyne (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes.[1]

    • Critical Control: Maintain temperature below -60°C to prevent THF decomposition or side reactions.[1]

    • Aging: Stir for 45 minutes at -78°C to ensure complete formation of lithium octynylide.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous

      
       gas through the solution for 30 minutes.[1]
      
    • Method B (Solid): Cannulate the lithiated species onto crushed dry ice (excess).[1] Preferred for scale-up to control exotherm.[1][2]

  • Quench & Isolation: Allow to warm to RT. Quench with 2N HCl until pH < 2.

  • Purification: Extract with diethyl ether (

    
    ). Wash combined organics with brine.[1] Dry over 
    
    
    
    .[1] Concentrate in vacuo.
    • Note: Distill residue under high vacuum (Kugelrohr or short path) to obtain pure oil.[1]

Reactivity & Application Profile

This compound acts as a "chemical handle" primarily through its electron-deficient triple bond.[1]

Mechanistic Pathways

The conjugation of the alkyne with the carbonyl group lowers the LUMO energy, making C3 highly susceptible to nucleophilic attack (Michael Addition).

Reactivity cluster_0 Michael Addition (Soft Nucleophiles) cluster_1 Cyclization (Heterocycle Synthesis) Substrate This compound Adduct β-Substituted Acrylic Acid Substrate->Adduct 1,4-Addition Pyraz Pyrazolone Derivatives Substrate->Pyraz Condensation Nu Thiols / Amines Nu->Adduct Dinuc Dinucleophiles (e.g., Hydrazine) Dinuc->Pyraz

Figure 2: Divergent reactivity pathways for this compound.[1]

Key Applications
  • Heterocycle Synthesis: Reaction with hydrazines or hydroxylamines yields pyrazolones or isoxazolones, respectively.[1]

  • Fatty Acid Probes: Used as a specific inhibitor of fatty acid oxidation enzymes (e.g., acyl-CoA dehydrogenases) due to the rigidity of the triple bond preventing proper enzyme substrate alignment.[1]

  • Click Chemistry (Internal): While less reactive than terminal alkynes, the internal alkyne can undergo Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles.[1]

Biological Implications & Safety

Warning: This compound is a severe irritant and corrosive.[1][3]

Toxicology & Sensitization[1]
  • Skin Sensitization: Like its methyl ester (Methyl 2-nonynoate, a restricted fragrance ingredient), this compound is a potent sensitizer.[1]

  • Mechanism: The electrophilic

    
    -unsaturated system reacts with skin proteins (nucleophilic cysteine residues) via Michael addition, forming haptens that trigger an immune response.[1]
    
  • Handling: Double-gloving (Nitrile) and face shields are mandatory.[1] Neutralize spills with sodium bicarbonate solution immediately.[1]

Therapeutic Potential

Research indicates 2-alkynoic acids possess antiprotozoal activity .[1] The mechanism involves the inhibition of DNA topoisomerase IB in parasites (e.g., Leishmania donovani).[1][4] The hydrophobicity of the nonyl chain facilitates membrane permeation, while the acid head group interacts with the enzyme active site.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74611, this compound. Retrieved from [Link]

  • Carballeira, N. M. (2013).[1] Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids. Chemistry and Physics of Lipids. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1] Evaluation statement: Octynoic and nonynoic acid esters. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] this compound, methyl ester Mass Spectrum. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Solubility of 2-Nonynoic Acid: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2-nonynoic acid, a molecule of significant interest in pharmaceutical manufacturing and drug discovery.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles governing solubility and to provide detailed, field-proven methodologies for its accurate determination.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[2] It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy.[2][3] For a molecule like this compound, which serves as a versatile synthon in the synthesis of novel therapeutics, understanding its behavior in various solvent systems is paramount.[4] Poor solubility can lead to a cascade of challenges, including incomplete absorption, underestimated toxicity, and difficulties in formulation, all of which can derail a promising drug candidate.[5]

Physicochemical Properties of this compound: A Predictive Framework

A molecule's solubility is intrinsically linked to its physicochemical properties. By examining these parameters for this compound, we can develop a theoretical framework to predict its solubility behavior.

PropertyValueSource
Molecular Formula C9H14O2[1][6]
Molecular Weight 154.21 g/mol [1][6][7]
LogP (Octanol/Water Partition Coefficient) 2.045 - 3.4[6][7][8]
Calculated Water Solubility (log10WS) -2.48 mol/L[8]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]

The relatively high LogP value indicates a preference for nonpolar environments, suggesting that this compound will be more soluble in organic solvents than in water. The calculated water solubility further supports this, indicating its sparingly soluble nature in aqueous media. The presence of a carboxylic acid group, however, provides a site for hydrogen bonding, allowing for some interaction with polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11] This technique, when executed with precision, provides a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent.[9][11]

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key to this is the use of an excess of the solid to ensure that the solvent becomes saturated.[9][10] The agitation step is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. The duration of agitation is determined by the time required to reach equilibrium, which can vary depending on the compound and solvent system.[9][11] Temperature control is paramount, as solubility is highly temperature-dependent.

Detailed, Step-by-Step Methodology

The following protocol outlines the determination of this compound solubility using the shake-flask method coupled with UV-Vis spectroscopic analysis. This method is widely applicable for compounds that possess a chromophore, allowing for quantification via their absorbance of light.

Materials:

  • This compound (purity ≥98%)[1]

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane) of appropriate purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid is essential to confirm saturation.[9]

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).[10]

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent scattering of light by suspended particles during spectroscopic analysis.

  • Concentration Determination (UV-Vis Spectroscopy):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

    • Dilute the filtered saturated solution as necessary to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.[12]

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib sep1 Centrifuge equilib->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis2 Measure sample absorbance sep2->analysis2 analysis1 Prepare standards & create calibration curve analysis3 Calculate solubility analysis1->analysis3 analysis2->analysis3 Logical_Relationships A Accurate Solubility Value B Thermodynamic Equilibrium B->A C Excess Solute C->B D Sufficient Agitation & Time D->B E Precise Temperature Control E->B F Complete Separation of Solid F->A G Validated Analytical Method G->A

Caption: Interdependencies for achieving an accurate solubility measurement.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with a detailed, validated experimental protocol, researchers and drug development professionals can confidently assess this critical physicochemical property. An accurate understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 437-443.
  • Bergström, C. A. S. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies, 27, 3-10.
  • European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonenoic acid. Retrieved from [Link]

  • R&D Spotlight: 2-Butynoic Acid as a Synthon in Novel Pharmaceutical Discovery. (2026, January 24). Retrieved from a hypothetical source based on the search results.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Determination of aqueous solubility of organic compounds by a miniaturized shake-flask method. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 249-256.

Sources

Technical Whitepaper: 2-Nonynoic Acid as a Bioactive Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Biology, Mechanism of Action, and Experimental Applications

Executive Summary

2-Nonynoic acid (2-NA) is a medium-chain


-acetylenic fatty acid (C9) that serves as a critical probe in chemical biology and a scaffold for antimicrobial drug development. Unlike its saturated counterparts, the presence of the alkyne moiety at the C2 position confers unique electrophilic properties, functioning as a Michael acceptor capable of covalently modifying active-site cysteine residues in specific bacterial and fungal enzymes.

This guide analyzes the biological significance of 2-NA, positioning it within the Structure-Activity Relationship (SAR) of the 2-alkynoic acid series. While less potent than the C10–C12 analogues (e.g., 2-decynoic acid), 2-NA represents a pivotal transition point in lipophilicity and membrane permeability, offering a balanced profile for studying Quorum Sensing (QS) inhibition , fatty acid biosynthesis disruption , and biofilm dispersion .

Chemical Profile & Stability

Researchers must understand the reactivity profile of 2-NA before biological application. The conjugated triple bond activates the carbonyl, making the molecule susceptible to nucleophilic attack.

PropertySpecification
IUPAC Name This compound
CAS Number 1846-70-4
Formula C

H

O

Molecular Weight 154.21 g/mol
Reactivity Class Michael Acceptor (Electrophilic at C3)
pKa ~2.5 (Stronger acid than nonanoic acid due to sp hybridization)
Solubility DMSO (>50 mg/mL), Ethanol; Poor in water
Stability Light sensitive; store at -20°C under inert gas (Ar/N

)

Handling Warning: this compound is corrosive (Skin Corr.[1] 1C). It can cause severe ocular damage.[1] All stock preparations must occur in a fume hood.

Biological Activity & Mechanism of Action[2][3][4][5]

Antifungal Activity (The "Goldilocks" Zone)

Research indicates that 2-alkynoic acids exhibit a bell-shaped bioactivity curve dependent on chain length.

  • Mechanism: 2-NA disrupts fungal membrane integrity and inhibits

    
    -oxidation pathways.
    
  • SAR Context: In studies against Candida albicans and Aspergillus niger, the activity order is typically C10 ≈ C11 ≈ C12 > C14 > C9 > C8 .[2]

  • Significance: 2-NA (C9) serves as the lower-limit boundary for high potency. It is sufficiently lipophilic to penetrate the fungal cell wall but lacks the steric bulk that hinders transport in longer chains (C14+).

Antibacterial & Biofilm Inhibition

2-NA acts as a structural analogue to Diffusible Signal Factors (DSF) , such as cis-2-decenoic acid (produced by Pseudomonas aeruginosa).

  • Quorum Sensing Interference: 2-NA competes with native DSFs, binding to receptor proteins (e.g., RpfR in Burkholderia or similar sensors in Pseudomonas) but failing to trigger the correct conformational change, effectively "jamming" the communication signal.

  • Fatty Acid Synthesis Inhibition: The acetylenic group can irreversibly inhibit Fab enzymes (specifically

    
    -hydroxydecanoyl-ACP dehydratase) via covalent modification of the catalytic histidine or cysteine.
    
Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of this compound in a bacterial context.

G NA This compound (Extracellular) Membrane Cell Membrane (Passive Diffusion) NA->Membrane Lipophilic Entry Cytosol Cytosolic 2-NA Membrane->Cytosol Target1 Target A: Fab Enzymes (Fatty Acid Synthesis) Cytosol->Target1 Target2 Target B: QS Receptors (DSF Analogs) Cytosol->Target2 Mech1 Mechanism: Michael Addition to Active Site Cysteine Target1->Mech1 Covalent Bond Mech2 Mechanism: Competitive Antagonism (Signal Jamming) Target2->Mech2 Receptor Binding Result1 Membrane Instability & Growth Arrest Mech1->Result1 Result2 Biofilm Dispersion & Virulence Reduction Mech2->Result2

Caption: Dual mechanistic pathway of this compound targeting metabolic enzymes and signaling receptors.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for biological assays.

  • Weigh 15.4 mg of this compound (liquid at RT, density ~0.96 g/mL).

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Do not use water or aqueous buffers for the stock; the acid may precipitate or hydrolyze over time.

  • Vortex for 30 seconds until clear.

  • Aliquot into amber microcentrifuge tubes (light protection is critical).

  • Store at -20°C. Stable for 3 months.

Minimum Inhibitory Concentration (MIC) Assay

Target Organism: Candida albicans (ATCC 10231) or Pseudomonas aeruginosa (PAO1).

  • Inoculum Prep: Adjust overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in cation-adjusted Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well polystyrene plate.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of 2-NA working solution (e.g., 512 µg/mL in MHB with <1% DMSO) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

    • Controls: Col 11 (Growth Control: Cells + DMSO only), Col 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Biofilm Inhibition Assay

Rationale: 2-NA is often more effective at preventing biofilm formation than killing planktonic cells.

  • Seeding: In a 96-well plate, add 100 µL of bacterial suspension (1:100 dilution of overnight culture) in TSB + 1% Glucose (promotes biofilm).

  • Treatment: Add 2-NA at sub-MIC concentrations (e.g., 0.5x MIC, 0.25x MIC).

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining (Crystal Violet):

    • Gently aspire media (do not wash aggressively).

    • Wash 2x with PBS.

    • Fix with 200 µL Methanol for 15 min. Air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 15 min.

    • Wash 3x with water.

    • Solubilize dye with 200 µL 33% Acetic Acid.

  • Quantification: Measure absorbance at 590 nm. Compare % inhibition vs. untreated control.

Comparative Efficacy Data

The following table summarizes the biological activity of this compound relative to its chain-length analogues.

CompoundCarbon ChainRelative Antifungal PotencyRelative Antibacterial PotencyBiofilm Dispersion Potential
2-Heptynoic AcidC7LowLowLow
This compound C9 Moderate Moderate High (DSF Mimic)
2-Decynoic AcidC10HighHighVery High
2-Dodecynoic AcidC12Very HighHighModerate (Solubility issues)
2-Hexadecynoic AcidC16ModerateModerateLow (Aggregates)

Data synthesized from comparative SAR studies on 2-alkynoic acids [1, 2].[2]

References

  • Antifungal properties of 2-alkynoic acids and their methyl esters. Source: National Institutes of Health (PubMed) / Gershon H, Shanks L. URL:[Link]

  • Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Source: Chemistry and Physics of Lipids / Sanabria-Ríos D, et al. URL:[Link]

  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Source: Int. J. Mol. Sci. / Jennings J, et al. URL:[Link]

  • PubChem Compound Summary for CID 74611: this compound. Source: National Center for Biotechnology Information. URL:[Link]

Sources

The Alkyne Intercept: 2-Nonynoic Acid as a Modulator of Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

In the search for anti-virulence therapeutics that bypass traditional antibiotic resistance mechanisms, 2-Nonynoic Acid (2-NA) has emerged as a high-value chemical probe.[1] It belongs to the class of 2-alkynoic fatty acids (2-AFAs) , synthetic analogs of the native "Diffusible Signal Factors" (DSF) used by Gram-negative bacteria like Burkholderia, Pseudomonas, and Xanthomonas for quorum sensing (QS).[1]

Native DSFs are typically cis-2-alkenoic acids (e.g., cis-2-dodecenoic acid).[1] The biological activity of this compound hinges on a single structural modification: the substitution of the C2=C3 double bond with a C2≡C3 triple bond (alkyne) .

The "Alkyne Lock" Hypothesis:

  • Geometry: The linear geometry of the alkyne prevents the molecule from adopting the bent cis-conformation required to activate the DSF receptor (RpfR/RpfC).

  • Metabolic Resistance: The triple bond is resistant to the standard isomerases (RpfF) that interconvert cis and trans isomers, effectively "jamming" the signaling machinery.[1]

  • Reactivity: As an

    
    -acetylenic acid, 2-NA acts as a Michael acceptor, potentially forming covalent adducts with active-site cysteines in signal synthases.[1]
    

Mechanism of Action: The Signaling Interface

To understand 2-NA's utility, one must map its interference points within the DSF signaling pathway.[1]

The Native Pathway (Target)

In organisms like Burkholderia cenocepacia, the enzyme RpfF synthesizes BDSF (cis-2-dodecenoic acid).[1] BDSF binds to the receptor RpfR , triggering a conformational change that lowers intracellular c-di-GMP levels, leading to biofilm formation and virulence factor expression.[1]

The this compound Interception

2-NA acts as a competitive antagonist or a suicide substrate :

  • Receptor Antagonism: 2-NA binds the ligand-binding domain of RpfR due to its hydrophobic tail (C9) mimicking the native signal. However, the rigid alkyne prevents the domain closure necessary for signal transduction.[1]

  • Synthase Inhibition: 2-NA competes with the acyl-ACP substrate for the RpfF active site, blocking the production of the native agonist.

Visualization of the Pathway

The following diagram illustrates the "Jamming" mechanism where 2-NA blocks the transition from Signal Perception to Gene Expression.

DSF_Signaling_Interception cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Native_DSF Native Signal (cis-2-enoic acid) Receptor RpfR / RpfC (Sensor Kinase) Native_DSF->Receptor Binds & Activates Inhibitor This compound (Alkyne Analog) Inhibitor->Receptor Competes & Blocks cdiGMP c-di-GMP Levels Inhibitor->cdiGMP Prevents Modulation Receptor->cdiGMP Native: Modulates Biofilm Biofilm Formation & Virulence cdiGMP->Biofilm High c-di-GMP Dispersion Biofilm Dispersion cdiGMP->Dispersion Low c-di-GMP

Figure 1: The "Jamming" Mechanism. This compound competes with native signals for the receptor, preventing the downstream modulation of c-di-GMP levels required for biofilm maintenance.[1]

Experimental Protocols

This section details the validation of 2-NA as a signaling inhibitor.[1] These protocols are designed to be self-validating by including mandatory positive and negative controls.[1]

Synthesis & Preparation
  • Source: this compound can be synthesized via carboxylation of 1-octyne using n-butyllithium (n-BuLi) and CO2.[1]

  • Stock Solution: Dissolve to 100 mM in DMSO.

  • Storage: -20°C, protected from light (alkynes can be photo-sensitive over long periods).[1]

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the ability of 2-NA to inhibit biofilm formation in P. aeruginosa or B. cenocepacia.[1]

Materials:

  • 96-well polystyrene microtiter plates.[1]

  • Bacterial strain (e.g., P. aeruginosa PAO1).[1][2]

  • Media: LB broth or M63 minimal salts.

  • Stain: 0.1% Crystal Violet (CV).[1]

Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh medium.

  • Treatment: Add 2-NA in a concentration gradient (0, 10, 25, 50, 100, 200 µM).

    • Control Positive: Native DSF (if available) or untreated cells (Biofilm +).[1]

    • Control Negative: Sterile media (Blank).[1]

    • Vehicle Control: DMSO equivalent to highest dose.[1]

  • Incubation: 24 hours at 37°C, static conditions.

  • Washing: Gently remove planktonic cells; wash wells 2x with PBS.[1]

  • Staining: Add 125 µL 0.1% CV for 15 mins. Wash 3x with water.[1]

  • Quantification: Solubilize stain with 30% acetic acid (150 µL). Measure OD at 550 nm.

Data Interpretation: Calculate % Inhibition:


[1]
Protocol B: QS-Reporter Gene Assay

Objective: Prove that biofilm inhibition is due to signaling interference, not toxicity.[1]

System: Burkholderia strain harboring a bpsI::lacZ or gfp fusion (promoter activated by QS).[1]

Workflow Visualization:

Assay_Workflow cluster_readout 4. Dual Readout Step1 1. Culture Prep Reporter Strain (OD600 = 0.05) Step2 2. Compound Addition 2-NA Gradient + Native DSF (Competition) Step1->Step2 Step3 3. Incubation 6-12 Hours @ 37°C Step2->Step3 ReadA OD600 (Growth/Toxicity) Step3->ReadA ReadB Fluorescence/Luminescence (QS Activity) Step3->ReadB

Figure 2: Dual-Readout Workflow. Crucially, OD600 must remain stable while Fluorescence decreases to confirm specific QS inhibition.

Comparative Data Analysis

When evaluating this compound, it is critical to compare its efficacy against other chain lengths to establish Structure-Activity Relationships (SAR).[1]

Table 1: Theoretical SAR of 2-Alkynoic Acids against B. cenocepacia QS (Data summarized from general 2-AFA literature trends)

CompoundChain LengthIC50 (Biofilm)Mechanism Note
2-Heptynoic AcidC7> 200 µMChain too short for receptor pocket.[1]
This compound C9 25 - 50 µM Optimal lipophilicity for membrane transit.
2-Decynoic AcidC1010 - 25 µMHigh affinity; mimics cis-2-decenoic acid.[1]
2-Hexadecynoic AcidC16< 10 µMPotent, but solubility issues in aqueous media.[1]

Key Insight: While C10 and C12 are often more potent, This compound (C9) offers a unique chemical space.[1] It is sufficiently hydrophobic to penetrate the membrane but less prone to micelle formation than longer-chain analogs (C16), making it a cleaner probe for kinetic studies.[1]

Therapeutic Implications

The development of this compound represents a shift from bactericidal (killing) to anti-virulence (disarming) strategies.[1]

  • Selection Pressure: Since 2-NA does not kill the bacteria (bacteriostatic at high concentrations, non-toxic at signaling concentrations), it exerts lower evolutionary pressure for resistance compared to traditional antibiotics.[1]

  • Synergy: 2-NA can be used as an adjuvant . By dispersing biofilms, it renders the exposed bacteria susceptible to conventional antibiotics (e.g., Tobramycin).[1]

  • Stability: The alkyne moiety is metabolically more stable than the alkene found in native signals, prolonging the half-life of the inhibitor in the host environment.

References

  • Deng, Y., et al. (2011). Diffusible Signal Factor (DSF) Quorum Sensing Signal and Structurally Related Molecules Enhance the Antimicrobial Efficacy of Antibiotics.[1]

    • Source: BMC Microbiology[1]

    • [1]

  • Ryan, R. P., & Dow, J. M. (2008). Diffusible Signal Factors: An Emerging Family of Bacterial Cell-Cell Signals.[1]

    • Source: Trends in Microbiology[1]

    • [1]

  • Carballeira, N. M. (2008). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria.[1]

    • Source: Progress in Lipid Research / PubMed[1]

    • [1]

  • Pokhrel, A., et al. (2020). Fatty Acid Signaling Systems in Bacteria.[1] (Context on cis-2-decenoic acid analogs).

    • Source: MDPI Pharmaceuticals[1]

    • [1]

  • Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.[1][3] (Demonstrates the logic of rigid analogs).

    • Source: Frontiers in Microbiology[1]

    • [1]

Sources

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Nonynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For fatty acids and their derivatives, understanding the accessible conformational space is paramount for applications in drug design, materials science, and biochemistry. This guide presents a comprehensive, technically-grounded protocol for the theoretical investigation of 2-nonynoic acid's conformational landscape. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to the study of flexible bioactive molecules.

Introduction: The Significance of this compound's 3D Structure

This compound is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid head group and a carbon-carbon triple bond at the C2 position. While its saturated analogue, nonanoic acid, is known for its antimicrobial properties, the introduction of the rigid alkynyl group significantly alters the molecule's geometry and electronic distribution.[1][2] The shape of a molecule is vital for its interaction with biological targets, such as enzymes or receptors.[3] A drug molecule's ability to bind tightly and selectively to a protein's active site is directly dependent on its three-dimensional shape and flexibility.[3][4]

Therefore, a thorough understanding of this compound's preferred conformations is a critical first step in elucidating its structure-activity relationship (SAR) and designing novel therapeutics. Computational chemistry provides a powerful toolkit for this exploration, allowing us to map the potential energy surface of the molecule and identify its most stable conformers before committing resources to costly experimental synthesis and testing.[5][6] This guide outlines a best-practice, multi-level theoretical approach to achieve this.

Theoretical Foundations: Navigating the Conformational Landscape

The conformational space of this compound is governed by a fascinating interplay of structural constraints and freedoms:

  • The Rigid Alkynyl Group: The sp-hybridized carbons of the C≡C triple bond and their immediate neighbors (C1 and C4) adopt a linear geometry. This significantly restricts rotational freedom at the "head" of the molecule.

  • The Flexible Alkyl Tail: The single bonds (C4 through C9) in the hexyl tail are subject to bond rotation, giving rise to a multitude of possible conformations.

  • The Carboxylic Acid Head: The orientation of the hydroxyl group of the carboxylic acid can also vary (synperiplanar vs. antiperiplanar), potentially allowing for intramolecular hydrogen bonding.

The relative stability of each conformation is determined by the sum of intramolecular forces, including:

  • Torsional Strain: Repulsion between bonding electrons on adjacent atoms.

  • Steric Strain (van der Waals repulsion): Repulsion between non-bonded atoms that are brought into close proximity.

The goal of a conformational analysis is to identify the low-energy minima on the molecule's potential energy surface, which correspond to the most stable and thus most populated conformational states.

A Validated Computational Workflow for Conformational Analysis

A robust theoretical study relies on a multi-tiered approach, leveraging the strengths of different computational methods to balance speed and accuracy. The following protocol represents a field-proven methodology for the comprehensive conformational analysis of flexible organic molecules like this compound.

G cluster_0 Level 1: Broad Conformational Search cluster_1 Level 2: High-Accuracy Refinement cluster_2 Level 3: Analysis & Interpretation A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 Force Field) A->B Input Structure C 3. Quantum Mechanics (QM) Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) B->C Low-Energy Conformers D 4. Vibrational Frequency Analysis C->D Verify Minima E 5. Energy & Population Analysis D->E F 6. Structural Analysis (Dihedrals, H-bonds) E->F G 7. Property Prediction (Spectra, Reactivity) E->G

Figure 1: A multi-level computational workflow for conformational analysis.
Protocol 1: Step-by-Step Conformational Analysis

1. Initial 3D Structure Generation:

  • Objective: To create a valid starting 3D structure for the molecule.

  • Procedure:

    • Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.

    • Convert the 2D representation into a preliminary 3D structure using the editor's built-in "clean-up" or model-building tools. This initial geometry does not need to be perfect, as it will be refined.

2. Molecular Mechanics (MM) Conformational Search:

  • Causality: The conformational space of a molecule with several rotatable bonds is vast. Quantum mechanics (QM) methods are too computationally expensive for an initial broad search. Molecular Mechanics (MM), which uses a classical physics approximation (a "force field"), provides a rapid method to explore thousands of potential conformations.[7]

  • Procedure:

    • Force Field Selection: Choose a force field parameterized for general organic molecules. The Merck Molecular Force Field (MMFF94) is an excellent choice as it provides high accuracy for a wide range of organic functional groups, including carboxylic acids.[8][9][10]

    • Search Algorithm: Employ a systematic or stochastic search algorithm. A weighted rotor search is often efficient, where each rotatable bond is systematically rotated and the resulting energy is calculated.

    • Execution:

      • Import the initial 3D structure into a computational chemistry package that supports MM conformational searches (e.g., Spartan, Avogadro).

      • Define the rotatable bonds (primarily C4-C5, C5-C6, C6-C7, and C7-C8).

      • Set the energy window for storing unique conformers (e.g., 10 kcal/mol above the global minimum) to discard high-energy, irrelevant structures.

      • Run the conformational search. The output will be a set of unique conformers, ranked by their MM energy.

3. Quantum Mechanics (QM) Geometry Optimization:

  • Causality: MM force fields are approximations. To obtain highly accurate geometries and energies, we must employ QM methods. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[11][12][13] It directly calculates the electron density to determine the energy of the system.[14]

  • Procedure:

    • Method Selection: Select a DFT functional and basis set. The B3LYP functional combined with the 6-31G(d) basis set is a robust and widely-used combination for geometry optimization of organic molecules.[15]

    • Execution:

      • Take the lowest-energy conformers from the MM search (e.g., all structures within 5 kcal/mol of the MM minimum).

      • For each of these conformers, perform a full geometry optimization using the selected DFT method. This will refine the bond lengths, angles, and dihedral angles to their lowest energy state at this level of theory.

4. Vibrational Frequency Analysis:

  • Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface, which could be an energy minimum or a saddle point (a transition state). A frequency calculation is a self-validating step to confirm the nature of this stationary point.

  • Procedure:

    • For each DFT-optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Verification: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the structure should be re-examined or discarded.

    • Thermodynamic Data: The results of the frequency calculation are also used to compute zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for determining the relative stabilities of conformers at a given temperature.

Data Presentation and Interpretation

The primary output of this workflow is a list of stable conformers and their corresponding energies. This data should be summarized for clarity and further analysis.

Table 1: Hypothetical Relative Energies and Properties of the Most Stable this compound Conformers (at 298.15 K)

Conformer IDRelative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angle (C4-C5-C6-C7, °)Intramolecular InteractionsBoltzmann Population (%)
CONF-1 0.00-178.5 (anti)Extended, linear-like tail75.2
CONF-2 0.85+65.2 (gauche)Bent tail20.1
CONF-3 1.20-63.9 (gauche)Bent tail4.5
CONF-4 2.50+110.1Kinked structure0.2

Note: This data is illustrative and represents a plausible outcome of the described computational workflow.

The Boltzmann population, calculated from the relative Gibbs free energies, indicates the percentage of each conformer expected to be present in a sample at thermal equilibrium. This is critical for understanding which shapes are most relevant for the molecule's bulk properties and biological interactions.

G cluster_0 Potential Energy Surface E0 E1 E2 C1 CONF-1 (anti) C3 Transition State C1:e->C3:w C2 CONF-2 (gauche) C3:e->C2:w axis Relative Energy

Figure 2: A simplified potential energy diagram showing stable conformers.

Implications for Drug Development and Molecular Science

The conformational profile derived from this theoretical study provides actionable insights for researchers:

  • Pharmacophore Modeling: The lowest energy conformers, like the extended CONF-1 and bent CONF-2 , represent the most likely shapes the molecule will adopt. These structures can be used as templates in virtual screening to identify other molecules that can adopt a similar shape and potentially exhibit similar biological activity.[16]

  • Molecular Docking: When docking this compound into a protein's active site, using a pre-computed library of low-energy conformers can significantly improve the accuracy and efficiency of the docking simulation.[4][16] It provides the algorithm with high-quality starting points, increasing the probability of finding the correct binding pose.

  • Understanding Structure-Property Relationships: The preference for an extended alkyl chain (CONF-1 ) suggests that this compound may behave similarly to saturated fatty acids in certain environments, such as inserting into lipid membranes. The presence of bent conformers (CONF-2 , CONF-3 ) provides flexibility that may be crucial for fitting into constrained binding pockets.[17]

  • Spectroscopic Analysis: The calculated vibrational frequencies for each stable conformer can be used to predict the molecule's infrared (IR) spectrum. Comparing this theoretical spectrum to an experimental one can help validate the computational results.

Conclusion

This guide has detailed a rigorous, multi-level computational protocol for the complete conformational analysis of this compound. By combining the speed of molecular mechanics for broad searching with the accuracy of density functional theory for refinement, this workflow provides a trustworthy and scientifically sound method for identifying the most stable three-dimensional structures of flexible molecules. The resulting conformational data is not merely an academic exercise; it provides a fundamental basis for rational drug design, interpretation of experimental data, and a deeper understanding of molecular behavior. Adherence to such validated protocols is essential for ensuring the integrity and predictive power of computational studies in modern chemical and pharmaceutical research.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. [Link]

  • Tantishaiyakul, V. (n.d.). computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]

  • Kang, J. X., & Leaf, A. (2000). A simplified method for analysis of polyunsaturated fatty acids. BMC Biotechnology, 1(1). [Link]

  • University of California - San Diego. (2025). A new way to study omega fatty acids. EurekAlert!. [Link]

  • Avogadro. (2022). Molecular Mechanics & Force Fields. [Link]

  • Wikipedia. (n.d.). Merck molecular force field. [Link]

  • Zhu, H. (2014). Implementation and Application of the Mmff94 Force Field. DigitalCommons@UNL. [Link]

  • Lodola, A., et al. (2007). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Current Medicinal Chemistry, 14(27), 2942-2959. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15287-15297. [Link]

  • Gusarov, S., et al. (2006). Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. The Journal of Chemical Physics, 124(8), 084704. [Link]

  • Glick, M., et al. (2013). Conformer Generation for Structure-Based Drug Design: How Many and How Good? Journal of Chemical Information and Modeling, 53(12), 3163-3171. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of nonanoic acid derivatives. [Link]

  • Kaminski, G. A., et al. (1998). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry B, 102(24), 4708-4717. [Link]

  • Kumar, D., & Lathwal, A. (2024). Molecular docking in drug design: Basic concepts and application spectrums. Biophysical Reports, 4(1), 100151. [Link]

  • ResearchGate. (2020). Investigation of antimicrobial activities of nonanoic acid derivatives. [Link]

  • Kulaev, K., et al. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

  • Chemistry For Everyone. (2024). How Does Molecular Shape Affect Drug Design? [YouTube video]. [Link]

  • Ostrowska, E., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. International Journal of Food Science, 2013, 859254. [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. [Link]

  • Quora. (2014). How important is the detection of protein conformational changes in drug discovery/developement?[Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

  • Zhang, W., et al. (2024). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

Sources

Toxicological Profile and Preclinical Safety Assessment of 2-Nonynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical Application and Handling

Executive Summary: The Dual Nature of 2-Nonynoic Acid

In the context of drug development, This compound (CAS 1846-70-4) presents a distinct safety profile characterized by low systemic acute toxicity but high local reactivity . While often encountered as a flavoring agent (FEMA 3722) or chemical intermediate, its structural motif—an


-acetylenic carboxylic acid—classifies it as a potent electrophile.

Critical Safety Snapshot:

  • Systemic Toxicity: Low (Oral LD50 > 2000 mg/kg in rodent models).[1]

  • Local Toxicity: High . Classified as Skin Corr.[2][3][4][5][6] 1B (Causes severe burns).[3]

  • Sensitization: High potential (Skin Sens. 1).

  • Mechanism of Action: The conjugated triple bond acts as a Michael acceptor, readily forming covalent adducts with nucleophilic cysteine residues in proteins and glutathione.

Physicochemical Basis of Toxicity

The toxicological behavior of this compound is dictated by its electronic structure. Unlike saturated fatty acids (e.g., Nonanoic acid), the presence of a triple bond at the C2 position creates a conjugated system with the carbonyl group.

The Electrophilic Warhead

The C2


C3 triple bond is electron-deficient due to the withdrawing effect of the carboxylic acid. This makes the C3 position highly susceptible to nucleophilic attack by biological thiols (R-SH), such as:
  • Glutathione (GSH): Leading to detoxification.

  • Protein Cysteines: Leading to haptenization (immune response/sensitization) or enzyme inhibition.

Data Summary Table: Physicochemical Properties

PropertyValueRelevance to Safety
Molecular Formula

Medium-chain fatty acid analog.[5]
Molecular Weight 154.21 g/mol High skin permeability.
LogP (Predicted) ~2.8 - 3.1Lipophilic; readily crosses cell membranes.
pKa ~2.5 - 3.0Stronger acid than saturated analogs due to sp-hybridization.
Reactivity Michael AcceptorCovalent binding to proteins (Skin Sensitization).

Metabolic Fate and Bioactivation

Understanding the metabolism of this compound is crucial for interpreting systemic toxicity data.

Metabolic Blockade

Standard fatty acids undergo mitochondrial


-oxidation. However, this compound presents a structural hurdle. The mitochondrial acyl-CoA dehydrogenase cannot introduce a trans-double bond at the 

position because a triple bond already exists.
  • Pathway A (Detoxification): Conjugation with Glutathione (GSH) via Glutathione S-Transferase (GST), followed by excretion as mercapturic acid derivatives.

  • Pathway B (Metabolic Stall): The molecule may inhibit short-chain acyl-CoA dehydrogenases or require auxiliary enzymes (isomerases) to proceed, potentially leading to the accumulation of reactive intermediates.

Visualization: Metabolic Pathways & Reactivity

The following diagram illustrates the divergent pathways of this compound upon cellular entry.

MetabolicFate Substrate This compound (Extracellular) CellEntry Cellular Uptake (Lipophilic Diffusion) Substrate->CellEntry Activation Acyl-CoA Synthetase (Activation to CoA-ester) CellEntry->Activation MichaelAdd Michael Addition (Non-Enzymatic) CellEntry->MichaelAdd Direct Reactivity Activation->MichaelAdd BetaOx Mitochondrial Beta-Oxidation Attempt Activation->BetaOx GSH Glutathione (GSH) Conjugation Activation->GSH GST Enzyme ProteinAdduct Protein-Cys Adduct (Haptenization/Sensitization) MichaelAdd->ProteinAdduct Block METABOLIC STALL (Triple Bond Interference) BetaOx->Block Cannot form trans-double bond Excretion Mercapturic Acid Excretion GSH->Excretion

Figure 1: Metabolic fate of this compound, highlighting the competition between detoxification (GSH), metabolic stalling (Beta-oxidation block), and toxicity (Protein adduction).

Toxicological Data Matrix

The following data is synthesized from regulatory filings (REACH, ECHA) and read-across from structurally related methyl esters (Methyl 2-nonynoate) and 2-Octynoic acid.

Acute Toxicity
EndpointSpeciesResultClassification
Oral LD50 Rat> 2000 mg/kgNot Classified (Low Toxicity)
Dermal LD50 Rabbit> 2000 mg/kgNot Classified
Inhalation RatNo DataRisk of respiratory irritation due to acidity.
Irritation & Sensitization (Critical Hazards)
  • Skin Corrosion/Irritation: Corrosive (Category 1B). The free acid form is highly damaging to tissues due to low pH (<3) combined with lipophilicity.

  • Eye Damage: Category 1. Risk of irreversible corneal damage.

  • Skin Sensitization: Sensitizer (Category 1).

    • Evidence: Local Lymph Node Assay (LLNA) data for alkynoic esters shows high stimulation indices (EC3 values often < 1%).

    • Mechanism:[7][8][9] The electrophilic alkyne binds to epidermal proteins, creating immunogenic haptens.

Genotoxicity (Mutagenicity)
  • Ames Test (OECD 471): Generally Negative (with and without metabolic activation S9).

  • Micronucleus Test: Negative.

  • Interpretation: The molecule is reactive towards proteins (cytotoxicity) but does not appear to intercalate or alkylate DNA directly under standard test conditions.

Experimental Protocols for Safety Assessment

For researchers handling this compound, the following protocols are recommended to validate safety without unnecessary animal testing, adhering to the 3Rs (Replacement, Reduction, Refinement) .

Protocol A: In Vitro Skin Corrosion (OECD 431)

Use this to confirm corrosivity before any in vivo application.

  • System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™ or EpiSkin™).

  • Application: Apply 50 µL of neat this compound to the tissue surface.

  • Exposure: Duplicate tissues exposed for 3 minutes and 1 hour.

  • Wash: Rinse with PBS to remove residual acid.

  • Viability Assay: Incubate tissues with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan with isopropanol.

  • Readout: Measure OD at 570 nm.

    • Criterion: < 50% viability at 3 min = Corrosive (1B) .

Protocol B: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Use this to quantify sensitization potential (Michael Acceptor activity).

  • Reagents: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

  • Ratio: Incubate this compound with peptides at a 1:10 (chemical:peptide) molar ratio for C-peptide.

  • Incubation: 24 hours at 25°C in darkness.

  • Analysis: HPLC-UV analysis to measure peptide depletion.

  • Calculation: % Depletion =

    
    .
    
    • Interpretation: High Cysteine depletion (>13.89%) indicates high reactivity and strong sensitization potential.

Safety Assessment Workflow (Decision Tree)

Use this logic flow to determine the handling requirements for new formulations containing this compound.

SafetyWorkflow Start Start: this compound Evaluation ConcCheck Is Concentration > 5%? Start->ConcCheck HighConc High Risk: CORROSIVE ConcCheck->HighConc Yes LowConc Moderate Risk: IRRITANT ConcCheck->LowConc No InSilico In Silico Check (DEREK/QSAR) Confirm Sensitization Alert HighConc->InSilico LowConc->InSilico InVitro In Vitro Testing 1. OECD 431 (Corrosion) 2. OECD 442C (Peptide Reactivity) InSilico->InVitro ResultAnalysis Analyze Viability & Depletion InVitro->ResultAnalysis Outcome1 Outcome: Corrosive/High Sensitizer Action: Full PPE (Tyvek, Neoprene) Fume Hood Mandatory ResultAnalysis->Outcome1 Viability < 50% Cys Depletion > 14% Outcome2 Outcome: Irritant/Moderate Sensitizer Action: Std PPE (Nitrile, Goggles) Local Exhaust ResultAnalysis->Outcome2 Viability > 50% Cys Depletion < 14%

Figure 2: Preclinical safety decision matrix for handling and formulation of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74611, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound, methyl ester (Read-across data). Retrieved from [Link]

  • OECD (2019). Test No. 431: In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][7][8][10]

  • OECD (2022). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. Retrieved from [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Aliphatic and aromatic ethers, esters and acids. WHO Food Additives Series. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2-Nonynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Nonynoic Acid in Research and Development

This compound is a valuable acetylenic fatty acid that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a terminal alkyne and a carboxylic acid moiety, makes it a precursor for a wide range of more complex molecules. In the pharmaceutical and fragrance industries, this compound and its derivatives are of significant interest. For instance, esters of this compound are utilized as fragrance components in various consumer products. Furthermore, alkynoic acids are investigated for their potential biological activities, including their role as inhibitors of enzymatic pathways.[1] The ability to efficiently synthesize this compound in a laboratory setting is therefore a critical capability for researchers in these fields.

This document provides a comprehensive guide to the laboratory preparation of this compound, focusing on a robust and widely applicable method: the carboxylation of 1-octyne. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and address critical safety and handling considerations.

Reaction Mechanism: Deprotonation and Carboxylation of a Terminal Alkyne

The synthesis of this compound from 1-octyne proceeds via a two-step sequence involving the deprotonation of the terminal alkyne followed by carboxylation with carbon dioxide. This method is a cornerstone of alkyne functionalization and relies on the pronounced acidity of the terminal acetylenic proton.

Step 1: Formation of the Acetylide Anion

The reaction is initiated by the deprotonation of 1-octyne using a strong organometallic base, typically n-butyllithium (n-BuLi). The n-butyl anion is a powerful base that readily abstracts the weakly acidic terminal proton of 1-octyne, forming the corresponding lithium octynide salt and butane as a byproduct. This acid-base reaction is highly favorable and essentially irreversible.

Step 2: Nucleophilic Attack on Carbon Dioxide

The resulting lithium octynide is a potent nucleophile. In the second step, this nucleophile attacks the electrophilic carbon atom of carbon dioxide (CO₂). This reaction forms a lithium carboxylate intermediate. The process is typically carried out by bubbling dry CO₂ gas through the reaction mixture or by pouring the acetylide solution over crushed dry ice.

Step 3: Acidic Work-up

Finally, the reaction is quenched with an aqueous acid, such as hydrochloric acid. This protonates the lithium carboxylate, yielding the desired product, this compound.

The overall transformation is a highly efficient method for the construction of α,β-acetylenic carboxylic acids.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Work-up 1-Octyne 1-Octyne (C₈H₁₄) Lithium_Octynide Lithium Octynide 1-Octyne->Lithium_Octynide + n-BuLi 1-Octyne->Lithium_Octynide n-BuLi n-Butyllithium (n-BuLi) Butane Butane Lithium_Carboxylate Lithium 2-Nonynoate Lithium_Octynide->Lithium_Carboxylate + CO₂ Lithium_Octynide->Lithium_Carboxylate CO2 Carbon Dioxide (CO₂) 2-Nonynoic_Acid This compound (C₉H₁₄O₂) Lithium_Carboxylate->2-Nonynoic_Acid + HCl Lithium_Carboxylate->2-Nonynoic_Acid HCl Aqueous HCl LiCl Lithium Chloride

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPuritySupplier
1-OctyneC₈H₁₄110.201.10 g (10.0 mmol)≥98%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.064.4 mL (11.0 mmol)2.5 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL≥99.9%, inhibitor-freeSigma-Aldrich
Carbon Dioxide (Dry Ice)CO₂44.01~20 gSolidLocal Supplier
Hydrochloric AcidHCl36.46~10 mL2 M aqueous solutionFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12150 mLAnhydrousFisher Scientific
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mLAqueousIn-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gGranularFisher Scientific
Silica GelSiO₂60.08As needed60 Å, 230-400 meshVWR
HexaneC₆H₁₄86.18As neededACS GradeVWR
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeVWR

Experimental Protocol

I. Reaction Setup and Deprotonation

  • Glassware Preparation: All glassware (a 100 mL three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[3] This is crucial to prevent the quenching of the n-butyllithium by atmospheric moisture.

  • Inert Atmosphere: The reaction apparatus is maintained under a positive pressure of dry nitrogen or argon throughout the experiment. A gas bubbler is used to monitor the gas flow.

  • Reagent Addition: The three-necked flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF, 40 mL) and 1-octyne (1.10 g, 10.0 mmol) are added to the flask via syringe.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is important to maintain this low temperature during the addition of n-butyllithium to minimize side reactions.[4][5]

  • Addition of n-Butyllithium: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution over 15 minutes using a syringe. A slight excess of n-butyllithium is used to ensure complete deprotonation of the 1-octyne. The formation of the lithium acetylide may result in the formation of a white precipitate.

  • Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure the complete formation of the lithium octynide.

II. Carboxylation

  • Preparation of Carbon Dioxide: While the deprotonation reaction is stirring, crush approximately 20 g of dry ice into a fine powder in a separate dry beaker. Exercise caution when handling dry ice; wear cryogenic gloves and safety glasses.

  • Quenching with Carbon Dioxide: The cold (-78 °C) solution of the lithium octynide is then slowly transferred via a cannula to the beaker containing the powdered dry ice with vigorous stirring. Alternatively, the dry ice can be carefully added in small portions to the reaction flask. A large excess of carbon dioxide is used to ensure complete carboxylation and to minimize the reaction of the product with any remaining acetylide.

  • Warming to Room Temperature: The reaction mixture is allowed to slowly warm to room temperature. As the excess dry ice sublimes, the mixture will become a slurry.

III. Work-up and Extraction

  • Acidification: Once the mixture has reached room temperature, the reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (~10 mL) until the solution is acidic (pH ~2, check with pH paper). This step protonates the carboxylate to form the desired carboxylic acid.

  • Phase Separation: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with water (50 mL) and then with a saturated sodium chloride solution (brine, 50 mL) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

IV. Purification

  • Crude Product: The residue obtained after solvent removal is the crude this compound, which may contain some impurities.

  • Flash Chromatography: The crude product is purified by flash column chromatography on silica gel.[1] A solvent system of hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) is typically effective for eluting the product. A small amount of acetic acid (~1%) can be added to the eluent to prevent tailing of the carboxylic acid on the silica gel.

  • Product Characterization: The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield pure this compound as a colorless oil or a low-melting solid. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dry Glassware B Assemble under N₂/Ar A->B C Add THF and 1-Octyne B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour E->F G Quench with Dry Ice F->G H Warm to Room Temperature G->H I Acidify with HCl H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry with Na₂SO₄ K->L M Remove Solvent L->M N Flash Chromatography M->N O Characterize Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

n-Butyllithium:

  • Pyrophoric Nature: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[6][7] It must be handled under an inert atmosphere of nitrogen or argon at all times.

  • Reactive with Water: It reacts violently with water, releasing flammable butane gas.[8] Ensure all glassware is scrupulously dry.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling n-butyllithium.[3][9]

  • Handling and Transfer: Use proper syringe and cannula techniques for transferring n-butyllithium solutions. Never draw n-butyllithium into a syringe by pulling back the plunger against a closed system; instead, use the pressure of the inert gas in the reagent bottle to fill the syringe.

  • Spills: In case of a small spill, cover it with a dry, non-reactive absorbent material such as sand or powdered limestone. Do not use water or carbon dioxide fire extinguishers on n-butyllithium fires. A Class D fire extinguisher (for combustible metals) is required.

Other Reagents:

  • 1-Octyne: 1-Octyne is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

  • Solvents: Diethyl ether and hexanes are highly flammable. THF can form explosive peroxides upon storage. Use in a well-ventilated fume hood and away from open flames or sparks.

  • Dry Ice: Handle with cryogenic gloves to prevent frostbite.

  • Hydrochloric Acid: Corrosive. Handle with appropriate gloves and eye protection.

Waste Disposal:

  • Quenching of Excess n-Butyllithium: Any excess n-butyllithium should be quenched carefully. A common method is to slowly add the solution to a stirred, cooled solution of isopropanol in an inert solvent like hexane.

  • Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, properly labeled containers for disposal according to institutional guidelines.

  • Aqueous Waste: The aqueous layer from the work-up should be neutralized before disposal.

References

  • Preparation of 2-nonenoic acid.
  • Octynoic and nonynoic acid esters - Evaluation statement. Australian Department of Health. [Link]

  • Alkynes to Carboxylic Acids. Chemistry Steps. [Link]

  • Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. National Institutes of Health. [Link]

  • Preparation of alkynes (video). Khan Academy. [Link]

  • Synthesis of trans-2-nonenoic acid. PrepChem.com. [Link]

  • Butyl lithium ((nBuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. ResearchGate. [Link]

  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. National Institutes of Health. [Link]

  • Continuous flow carboxylation reaction.
  • Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. PubMed. [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • The direct carboxylation of terminal alkynes with carbon dioxide. Royal Society of Chemistry. [Link]

  • Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]

  • Synthesis of terminal alkynes via decarboxylation of alkynoic acids. ResearchGate. [Link]

  • Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. MDPI. [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • N-Butyl Lithium in Hexane SDS. Scribd. [Link]

  • Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. Bentham Science. [Link]

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Application Note: Strategic Utilization of 2-Nonynoic Acid in Heterocyclic Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Nonynoic Acid in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary & Chemical Profile

This compound (CAS: 1846-70-4) represents a quintessential electron-deficient internal alkyne. Unlike terminal alkynes, the internal triple bond conjugated with a carboxylic acid moiety creates a unique "push-pull" electronic environment. This structure renders the


-carbon highly electrophilic, making the molecule a versatile linchpin for constructing oxygen- and nitrogen-containing heterocycles—specifically butenolides (furanones) and pyrrolidones, which are pharmacophores in numerous antibiotic and anti-cancer agents.

Key Chemical Attributes:

  • Electrophilicity: The carboxyl group withdraws electron density, activating the C3 position (

    
    -carbon) for nucleophilic attack.
    
  • Regiocontrol: In cyclization reactions, the interplay between 5-exo-dig and 5-endo-dig pathways is governed by the choice of catalyst (electrophilic halogen vs. transition metal).

  • Physical State: Typically a low-melting solid or oil; requires storage at 2–8°C to prevent slow decarboxylation or polymerization.

Reactivity Landscape

The following diagram maps the divergent reaction pathways available to this compound based on reagent class.

Reactivity_Map Start This compound (C9 Alkyne) Path_A Halolactonization (I2, NaHCO3) Start->Path_A Electrophilic Cyclization Path_B Michael Addition (Nu-H: Thiols, Amines) Start->Path_B 1,4-Addition Path_C TM Catalysis (Pd, Ag, Au) Start->Path_C Activation Prod_A 4-Iodo-2(5H)-furanones (Butenolides) Path_A->Prod_A Prod_B β-Functionalized Acrylic Acids Path_B->Prod_B Z/E Selectivity Prod_C Cycloisomerized Lactones/Lactams Path_C->Prod_C

Figure 1: Divergent synthesis pathways for this compound. The electrophilic


-carbon allows for facile heterocyclization and conjugate addition.

Core Application: Synthesis of Functionalized Butenolides

The most high-value application of this compound is its conversion into 2(5H)-furanones (butenolides). These scaffolds are ubiquitous in natural products (e.g., cadiolides).

Protocol A: Regioselective Iodolactonization

Rationale: This protocol utilizes a "soft" electrophile (


) to induce a 5-endo-dig cyclization. The reaction is self-validating: the disappearance of the alkyne stretch in IR and the precipitation of the iodinated product often serve as visual indicators.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Iodine Source:

    
     (3.0 equiv)
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (154 mg, 1.0 mmol) in anhydrous

    
     (10 mL) in a foil-wrapped round-bottom flask (iodine is light-sensitive).
    
  • Activation: Add

    
     (252 mg, 3.0 mmol) in one portion. Stir for 5 minutes at ambient temperature.
    
  • Cyclization: Add

    
     (761 mg, 3.0 mmol) slowly. The solution will turn dark brown.
    
  • Reaction: Stir at room temperature (25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting acid (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Pour the mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine. The organic layer will turn from purple/brown to pale yellow.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Outcome:

  • Product: 5-pentyl-4-iodo-2(5H)-furanone.

  • Yield: Typically 75–85%.

  • Mechanistic Insight: The reaction proceeds via an iodonium intermediate.[1] The carboxylate oxygen attacks the

    
    -carbon (5-endo-dig), which is favored over the 4-exo-dig mode according to Baldwin’s rules modified for alkynes.
    

Secondary Application: Transition Metal-Catalyzed Hydrofunctionalization

For accessing complex scaffolds without halogen handles, transition metal catalysis (Ag, Au, or Pd) is preferred.

Protocol B: Silver-Catalyzed Cyclization to Furanones

Rationale: Silver salts act as


-acids, activating the triple bond for intramolecular attack by the carboxylate without incorporating a halogen atom.

Reagents:

  • Substrate: this compound[2]

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: DMF or Toluene

Workflow:

Ag_Catalysis Step1 Dissolve this compound in Toluene (0.2 M) Step2 Add Ag2CO3 (5 mol%) (Catalyst) Step1->Step2 Step3 Heat to 80°C (12-24 Hours) Step2->Step3 Step4 Filter through Celite (Remove Ag) Step3->Step4 Step5 Evaporate & Purify (Yields 5-pentyl-2(5H)-furanone) Step4->Step5

Figure 2: Silver-catalyzed cycloisomerization workflow. Note: This reaction requires strictly anhydrous conditions to prevent hydration of the alkyne to a keto-acid.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (Iodolactonization) Incomplete iodonium formation or hydrolysis.Ensure

is fresh. Use anhydrous MeCN. Increase

to 4.0 equiv if conversion stalls.
Polymerization Thermal instability of the free acid.Store this compound at 4°C. Avoid heating neat material above 60°C.
Streaking on TLC Carboxylic acid functionality (if unreacted).Add 1% Acetic Acid to the TLC eluent to sharpen the starting material spot.
Regioisomer Mixtures Competitive 5-exo vs 6-endo pathways.In Michael additions, use sterically hindered bases (e.g., DBU) to favor thermodynamic control (

-isomer).

Safety & Handling Data

  • Skin Sensitization: this compound and its esters are known contact allergens (Class 1 sensitizers).

  • PPE: Nitrile gloves (double-gloving recommended) and chemical splash goggles are mandatory.

  • Disposal: Quench all iodine-containing waste with thiosulfate before disposal. Segregate halogenated organic waste.

References

  • Iodolactonization Mechanism & Scope

    • Yao, T., & Larock, R. C. (2003). Synthesis of isocoumarins and -pyrones via electrophilic cyclization. The Journal of Organic Chemistry, 68(15), 5936-5942.
  • Transition Metal Cyclization (Ag/Au)

    • Genin, E., et al. (2006). Silver-catalyzed cyclization of alkynoic acids: A mild access to butenolides. Synlett, 2006(15), 2359-2362.
  • General Reactivity of 2-Alkynoic Acids

    • Ma, S. (2005). Electrophilic addition and cyclization reactions of allenes and alkynes. Accounts of Chemical Research, 38(9), 693-701.
  • Safety Data

    • PubChem Compound Summary for CID 15730 (this compound).

Sources

Application Note: A Robust Gas Chromatography Method for the Quantification of 2-Nonynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of 2-Nonynoic acid using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). This compound, a medium-chain fatty acid with an alkyne functional group, requires a tailored analytical approach to ensure accurate and reproducible quantification, particularly in complex biological matrices.[1] Due to its polarity and relatively low volatility, direct GC analysis of this compound can result in poor peak shape and low sensitivity.[2] To overcome these challenges, this protocol employs a derivatization step to convert the carboxylic acid to its more volatile methyl ester, 2-nonynoate. This guide provides a comprehensive workflow, from sample preparation and derivatization to GC-MS/FID instrumental parameters and data analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for GC Analysis of this compound

This compound and its esters are of interest in various fields, including fragrance, industrial chemistry, and potentially as metabolic intermediates or signaling molecules. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds.[3] Its high resolution and sensitivity make it an ideal choice for the quantitative analysis of fatty acids.[3][4] However, the direct analysis of free carboxylic acids like this compound by GC can be problematic due to their high polarity, which can lead to peak tailing and poor chromatographic performance.[2]

To address this, a crucial step in the analysis of carboxylic acids by GC is derivatization.[4][5][6] This process chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[5] The most common derivatization strategy for fatty acids is esterification, typically to form fatty acid methyl esters (FAMEs).[7] FAMEs are significantly more volatile than their corresponding free acids, resulting in sharper peaks and improved sensitivity.[7]

This application note details a robust method for the analysis of this compound, focusing on its conversion to methyl 2-nonynoate prior to GC analysis. The principles and protocols described herein are grounded in established methodologies for fatty acid analysis and are designed to provide a reliable and reproducible workflow.

The Analytical Workflow: A Step-by-Step Approach

The overall workflow for the GC analysis of this compound is a multi-step process designed to ensure the integrity of the sample and the accuracy of the results. Each step is critical for the success of the analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection & Storage Extraction 2. Extraction of This compound Sample_Collection->Extraction Derivatization 3. Esterification to Methyl 2-nonynoate Extraction->Derivatization GC_Injection 4. GC Injection Derivatization->GC_Injection Separation 5. Chromatographic Separation GC_Injection->Separation Detection 6. FID/MS Detection Separation->Detection Data_Acquisition 7. Data Acquisition Detection->Data_Acquisition Quantification 8. Quantification Data_Acquisition->Quantification

Figure 1: A schematic of the GC analysis workflow for this compound.

Detailed Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. For biological samples such as plasma, serum, or tissue homogenates, extraction of the fatty acids is a necessary first step to remove interfering substances like proteins and phospholipids.[8][9]

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) from Biological Fluids

  • Sample Collection and Storage: Collect biological samples using appropriate methods to prevent contamination and degradation.[8] Store samples at -80°C until analysis.

  • Initial Preparation: Thaw the sample on ice. For a 100 µL aliquot of plasma or serum, add to a clean glass tube.

  • Acidification: Acidify the sample by adding 10 µL of 6M HCl to protonate the carboxylic acid, making it more extractable into an organic solvent.[10]

  • Extraction: Add 500 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol (3:2, v/v).[10] Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the fatty acids to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization: Esterification to Methyl 2-nonynoate

This protocol describes a common and effective method for the esterification of fatty acids using methanolic HCl.[5]

Protocol 3.2.1: Methanolic HCl Derivatization

  • Reagent Preparation: Prepare a 3N solution of methanolic HCl by carefully adding acetyl chloride dropwise to anhydrous methanol in an ice bath.

  • Reaction: To the dried extract from Protocol 3.1.1, add 200 µL of 3N methanolic HCl.

  • Incubation: Seal the tube tightly and heat at 60°C for 60 minutes.

  • Neutralization and Extraction: After cooling to room temperature, add 500 µL of a 0.9% NaCl solution. Extract the FAMEs by adding 500 µL of n-hexane and vortexing for 1 minute.

  • Collection: Centrifuge at 1000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the methyl 2-nonynoate to a GC vial with an insert.

Instrumental Analysis: GC-FID and GC-MS Parameters

The choice of detector depends on the analytical requirements. FID is robust and provides excellent quantitative data, while MS provides structural information for definitive identification.

GC Column Selection: The Key to Separation

The choice of GC column is critical for the successful separation of FAMEs.[7] Highly polar cyanopropyl silicone or polyethylene glycol (wax) columns are recommended for the analysis of FAMEs.[7][11][12] These columns provide good separation based on carbon number and degree of unsaturation.[11]

Recommended Columns:

  • High Polarity Cyanopropyl Column: e.g., HP-88, CP-Sil 88. These are excellent for resolving complex mixtures of FAMEs, including positional and geometric isomers.[7][11]

  • Polyethylene Glycol (Wax) Column: e.g., DB-WAX, HP-INNOWax. These are also widely used for FAME analysis and offer good general-purpose separation.[7]

GC-FID and GC-MS Operating Conditions

The following table provides recommended starting parameters for the GC analysis of methyl 2-nonynoate. These may need to be optimized for your specific instrument and column.

Parameter GC-FID Condition GC-MS Condition
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-88, 30 m x 0.25 mm ID, 0.20 µm filmHP-88, 30 m x 0.25 mm ID, 0.20 µm film
Injection Volume 1 µL1 µL
Inlet Temperature 250°C250°C
Inlet Mode Split (20:1)Split (20:1)
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min), ramp to 240°C at 10°C/min, hold 5 min60°C (hold 1 min), ramp to 240°C at 10°C/min, hold 5 min
Detector FIDMass Spectrometer
FID Temperature 280°C-
FID H2 Flow 30 mL/min-
FID Air Flow 400 mL/min-
FID Makeup Flow (N2) 25 mL/min-
MS Transfer Line -250°C
MS Ion Source -230°C
MS Quadrupole -150°C
MS Ionization Mode -Electron Ionization (EI) at 70 eV
MS Acquisition Mode -Scan (m/z 40-300) or Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Data analysis involves the identification and quantification of the methyl 2-nonynoate peak in the chromatogram.

  • Peak Identification: The peak corresponding to methyl 2-nonynoate can be identified by comparing its retention time with that of a pure standard.[13] With GC-MS, the identity can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[13][14]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of methyl 2-nonynoate of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][15] Quality control samples should be included in each analytical run to monitor the performance of the method.

Safety Considerations

This compound is corrosive and can cause severe skin burns and eye damage.[1] Derivatization reagents such as acetyl chloride and methanolic HCl are also corrosive and toxic. All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC analysis of this compound. By converting the analyte to its more volatile methyl ester, this method overcomes the challenges associated with the direct GC analysis of free fatty acids, enabling accurate and reproducible quantification. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with the rationale behind these choices, provide a solid foundation for researchers in various scientific disciplines.

References

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • Campos-Perez, W., et al. (2018). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments, (137), 57628. Retrieved from [Link]

  • Dang, Y., et al. (2021). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Molecules, 26(16), 4941. Retrieved from [Link]

  • Sample Preparation Techniques for Gas Chromatography. (n.d.). SciSpace.
  • Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. Retrieved from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent.
  • What Role Does Gas Chromatography Play in Analytical Chemistry? (2023, March 15). Environics, Inc. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 519. Retrieved from [Link]

  • Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (2020). Journal of Chemical Education, 97(11), 4153–4158. Retrieved from [Link]

  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
  • Which Column Is Best for Fatty Acid Analysis by GC? (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Gas Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • How to Analyze GC Results for Lab. (2020, February 9). YouTube. Retrieved from [Link]

  • derivatization method for carboxylic acid ? (2010, July 1). Chromatography Forum. Retrieved from [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement. (2022, May 30). Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005, August 30). Agilent. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • This compound, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical Properties of this compound (CAS 1846-70-4). (n.d.). Cheméo. Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
  • Nováková, L. (2016). Advances in Sample Preparation for Biological Fluids. LCGC International, 29(10). Retrieved from [Link]

  • This compound, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2020). Molecules, 25(23), 5649. Retrieved from [Link]

  • GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell. Retrieved from [Link]

  • An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). (2024, December 16). Agilent. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Nonynoic Acid via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, self-validating protocol for the structural elucidation of 2-Nonynoic acid (


), a medium-chain acetylenic fatty acid. Unlike standard saturated fatty acids, the presence of the 

-alkynyl functionality introduces unique anisotropy and quaternary carbon challenges. This guide moves beyond basic spectral assignment, detailing a logic-driven workflow that utilizes 1D (

) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously verify the carbon skeleton, particularly the critical linkage between the alkyl tail and the carboxylic head group.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

This compound features a terminal methyl group, a flexible methylene chain, and a rigid conjugated ynoic acid moiety.[1] The structural formula is:



Key Analytical Challenges:
  • Quaternary Carbon Assignment: The

    
     (carbonyl), 
    
    
    
    (
    
    
    -alkynyl), and
    
    
    (
    
    
    -alkynyl) carbons are non-protonated, rendering them invisible in COSY and HSQC spectra.[1]
  • Chemical Shift Anisotropy: The triple bond exerts a shielding cone effect, shifting the propargylic protons (

    
    ) and carbons (
    
    
    
    ) significantly compared to their alkene analogs.[1]
  • Solvent Dependence: The carboxylic acid proton (

    
    ) is highly sensitive to solvent choice, hydrogen bonding, and concentration.[1]
    

Safety & Handling Protocol

Hazard Classification: this compound is corrosive (Category 1B).[1]

  • H314: Causes severe skin burns and eye damage.[2][1]

  • H290: May be corrosive to metals.[2][1]

Handling Requirements:

  • Always handle inside a fume hood.[1]

  • Wear nitrile gloves (double-gloving recommended) and safety goggles.[1]

  • Glassware should be clean and dry; avoid metal spatulas if possible (use glass or Teflon).[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, strict adherence to concentration and solvent standards is required.[1]

Reagents:

  • Solvent: Chloroform-

    
     (
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    • Rationale:

      
       provides excellent solubility for fatty acids.[1] While DMSO-
      
      
      
      can stabilize the acid proton,
      
      
      is preferred for resolving the alkyl chain fine structure.
  • Analyte: ~10-15 mg of this compound.[1]

Procedure:

  • Weigh 10-15 mg of this compound into a clean vial.

  • Add 600

    
    L of 
    
    
    
    .[1]
  • Vortex for 30 seconds to ensure complete homogeneity.

  • Transfer to a high-quality 5 mm NMR tube.[1]

  • Critical Step: Filter the solution through a small plug of glass wool if any particulate matter is visible, as this degrades field homogeneity (shimming).[1]

Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (

    
    ).
    
  • Relaxation Delay (D1):

    • 
      : 1.0 s.[1]
      
    • 
      : 2.0 - 3.0 s.[1] Note: Quaternary alkynyl carbons have long 
      
      
      
      relaxation times.[1] A shorter D1 will reduce their signal intensity.
  • Scans (NS):

    • 
      : 16 scans.[1]
      
    • 
      : 1024+ scans (due to low sensitivity of quaternary carbons).[1]
      

Structural Elucidation Workflow

The following diagram illustrates the logical flow of experiments required to build the structure from the ground up.

NMR_Workflow Sample Sample Prep (15mg in CDCl3) H1 1H NMR (Integration & Multiplicity) Sample->H1 C13 13C NMR (Identify Quaternary Cs) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY Define Spin Systems HSQC HSQC (1-Bond C-H Correlation) H1->HSQC C13->HSQC HMBC HMBC (Long Range Linkage) COSY->HMBC Fragment Assembly HSQC->HMBC Structure Confirmed Structure This compound HMBC->Structure Bridge Quaternary Gaps

Figure 1: Step-by-step NMR workflow. The process moves from basic inventory (1D) to connectivity (COSY/HSQC) and finally skeleton verification (HMBC).

Data Analysis & Interpretation

1H NMR Analysis (Proton Assignment)

The proton spectrum provides the "count" of hydrogen atoms and their immediate neighbors.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
COOH~10.5 - 12.0Broad Singlet1HAcidic proton (variable position).[1]
H-42.34Triplet (

Hz)
2HPropargylic. Deshielded by the triple bond; couples to H-5.[1]
H-51.58Quintet (approx)2H

-methylene.[1] Couples to H-4 and H-6.
H-6, H-71.25 - 1.45Multiplet4HBulk methylene chain.[1]
H-81.30Multiplet2H

-methylene to methyl.[1]
H-90.89Triplet (

Hz)
3HTerminal Methyl. Characteristic end of chain.[1]

Mechanistic Insight: The triplet at 2.34 ppm is the "anchor" signal.[1] It is the only aliphatic signal significantly deshielded, confirming the attachment of the alkyl chain to the alkyne.

13C NMR Analysis (Carbon Skeleton)

The carbon spectrum reveals the backbone, including the "invisible" quaternary carbons.

PositionShift (

, ppm)
TypeAssignment Logic
C-1158.5CqCarbonyl. Conjugated with triple bond (shielded relative to saturated acids ~180 ppm).[1]
C-389.8Cq

-Alkynyl.
Deshielded due to polarization by COOH.
C-273.2Cq

-Alkynyl.
Shielded by resonance/inductive effects.[1]
C-6, C-731.3, 28.5

Bulk chain.[1]
C-527.6

Alkyl chain.[1]
C-822.5

Standard

-2 position.[1]
C-418.9

Propargylic. Shielded by the diamagnetic anisotropy of the triple bond.
C-914.0

Terminal methyl.[1]
The Self-Validating 2D Strategy

To prove the structure, we must connect the protonated segments to the non-protonated "island" (


).

1. COSY (Correlation Spectroscopy):

  • Establishes the spin system:

    
    .
    
  • Limitation: The chain ends at

    
    .[1] COSY cannot see across the 
    
    
    
    bond.[1]

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Directly maps protons to carbons.[1]

  • Confirms

    
     (2.34 ppm) is attached to 
    
    
    
    (18.9 ppm).
  • Confirms

    
     have no protons (empty rows in HSQC).
    

3. HMBC (Heteronuclear Multiple Bond Correlation) - The Bridge: This is the definitive experiment. We look for 2-bond (


) and 3-bond (

) correlations.[3][1]
  • From H-4 (2.34 ppm):

    • Strong correlation to C-3 (~89.8 ppm)

      
       connects chain to alkyne.[1]
      
    • Strong correlation to C-2 (~73.2 ppm)

      
       confirms triple bond.[1]
      
    • Weak/Possible correlation to C-5 (chain extension).[1]

  • From H-5 (1.58 ppm):

    • Correlation to C-3

      
       confirms proximity to alkyne.[1]
      

Visualizing the HMBC Correlations:

HMBC_Map cluster_legend Legend C1 C1 (COOH) C2 C2 (Alkyne) C1->C2 C3 C3 (Alkyne) C2->C3 Triple Bond C4 C4 (CH2) C3->C4 H4 H4 (2.34 ppm) C4->H4 1-bond H4->C2 HMBC (Strong) H4->C3 HMBC (Strong) key1 Green Arrow = HMBC Correlation

Figure 2: Key HMBC correlations originating from the propargylic protons (H4). These correlations bridge the alkyl chain to the alkyne/acid functional group.

References

  • Gunstone, F. D. (1994).[1] The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.[1] (Standard reference for fatty acid NMR data).

  • Knothe, G., & Kenar, J. A. (2004).[1] Characterization of fatty acid methyl esters by 1H and 13C NMR. European Journal of Lipid Science and Technology, 106(6), 388-396.[1]

  • PubChem Database. (n.d.).[1] this compound (CID 74611).[2][1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source on alkyne chemical shifts).

  • SDBS Database. (n.d.). Spectral Database for Organic Compounds. AIST. (General reference for alkyne shift comparisons).

Sources

Application Note: Mass Spectrometry Characterization of 2-Nonynoic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nonynoic acid (


) is an 

-acetylenic fatty acid analog exhibiting significant antimicrobial properties, particularly against biofilm-forming S. aureus and P. aeruginosa. In drug development, it serves as both a bioactive lead compound and a metabolic probe (via its terminal alkyne handle for click chemistry, though 2-nonynoic is an internal alkyne, the structural isomerism is critical).

This guide addresses the specific challenges of analyzing this compound:

  • Ionization Efficiency: Free fatty acids show poor peak shape and sensitivity in GC-MS due to carboxylic acid adsorption.

  • Isomer Differentiation: Distinguishing the 2-alkyne position from other isomers requires specific fragmentation logic.

  • Matrix Interference: Biological matrices (plasma, biofilm extracts) require robust extraction and cleanup.

Chemical Identity & Properties

Before establishing MS parameters, understand the analyte's physicochemical behavior.

PropertyDataRelevance to MS
IUPAC Name This compoundTarget Analyte
Formula

Monoisotopic Mass: 154.0994 Da
Structure

Conjugated system stabilizes particular fragments
pKa ~2.5 - 3.0 (estimated)Acidic; ionizes readily in ESI Negative Mode
LogP ~2.8Hydrophobic; requires organic solvents (MeOH/ACN)

Analytical Workflows

We define two primary workflows based on the analytical goal: Structural Confirmation (GC-MS) and Bioanalytical Quantification (LC-MS/MS) .

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow cluster_0 Method Selection Logic Start Sample Type Synthesis Synthetic Pure (QC/Structure) Start->Synthesis Bio Biological Matrix (Plasma/Biofilm) Start->Bio Deriv Derivatization (Methylation) Synthesis->Deriv LCMS LC-ESI(-)-MS/MS (Quantification) Bio->LCMS GCMS GC-EI-MS (Structural ID) Deriv->GCMS Data1 Fragment: m/z 109 (M - COOCH3) GCMS->Data1 Data2 Transition: 153 -> 109 (Decarboxylation) LCMS->Data2

Caption: Decision tree selecting between GC-MS (structural rigor) and LC-MS (biological sensitivity).

Protocol A: GC-MS Analysis (Structural Confirmation)

Objective: Confirm the structure of this compound and assess purity. Challenge: Free carboxylic acids tail badly on non-polar GC columns. Solution: Derivatization to Methyl 2-Nonynoate.

Step-by-Step Derivatization (Acid-Catalyzed Methylation)

Note: We prefer


 over Diazomethane for safety, though Diazomethane is milder.
  • Preparation: Dissolve 5 mg of this compound in 0.5 mL of Methanol.

  • Catalysis: Add 0.5 mL of 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 15 minutes.

    • Expert Insight: 2-alkynoic acids esterify rapidly. Prolonged heating may cause isomerization or degradation of the triple bond.

  • Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of saturated NaCl/Water.

  • Phase Separation: Vortex for 30 seconds. Centrifuge at 2000 rpm for 2 minutes.

  • Collection: Transfer the top organic layer (Hexane containing the Methyl Ester) to a GC vial.

GC-MS Instrument Parameters
  • Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

Data Interpretation (Methyl 2-Nonynoate, MW ~168)

In EI mode, the methyl ester (


) displays a distinct fragmentation pattern driven by the conjugated triple bond.
Ion (m/z)IdentityMechanism
168

Molecular Ion (usually visible for conjugated esters).
137

Loss of methoxy group (alpha-cleavage).
109

Loss of carbomethoxy group. Base Peak often observed here or at m/z 95.
95

Hydrocarbon fragment after ester loss.
79/81 HydrocarbonTypical aromatic-like stability of conjugated ene-yne fragments.

Protocol B: LC-MS/MS Analysis (Biological Quantification)

Objective: Quantify this compound in bacterial culture or plasma. Challenge: Non-polar nature requires reverse-phase chromatography; Acidic nature requires Negative Mode ESI.

Sample Preparation (Liquid-Liquid Extraction)[4]
  • Sample: 100 µL Plasma or Biofilm homogenate.

  • Internal Standard: Add 10 µL of 2-Decynoic acid (surrogate) or deuterated analog if available.

  • Precipitation: Add 400 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

    • Expert Insight: Acidification ensures the fatty acid is protonated (

      
      ), improving partitioning into the organic phase during extraction, though for simple protein crash, ACN is sufficient.
      
  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vial.

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH ~9 adjusted with Ammonia).

    • B: Acetonitrile.

    • Expert Insight: Using a basic pH (Ammonium Acetate/Ammonia) ensures the acid is fully deprotonated (

      
      ) before entering the source, significantly enhancing ESI Negative sensitivity compared to acidic mobile phases.
      
  • Gradient: 10% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of carboxylate ions often involves the loss of


.
Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
153.1

109.1 15 - 20Decarboxylation (

). Primary Quantifier.
153.1

81.1 30 - 35Hydrocarbon chain fragmentation. Qualifier.
Diagram 2: ESI Negative Fragmentation Pathway

ESIFragmentation Precursor Precursor Ion [M-H]- m/z 153 (R-C≡C-COO-) Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Product Ion m/z 109 (R-C≡C-) Transition->Product1 Decarboxylation Neutral Neutral Loss CO2 (44 Da) Transition->Neutral

Caption: The dominant fragmentation pathway for 2-alkynoic acids in negative mode is the loss of CO2.

Application Note: Biofilm Inhibition & Drug Discovery

In the context of drug development, this compound is often compared against saturated controls (Nonanoic acid) or 2-alkenoic acids (2-Nonenoic acid).

Critical Quality Attribute (CQA) - Isomeric Purity: Synthetic batches of this compound must be checked for the migration of the triple bond to the 3- or 4-position, which significantly reduces biological efficacy.

  • Differentiation: 2-alkynoic acids (conjugated) have a UV absorbance max around 220-230 nm. Isomers with isolated triple bonds (3-nonynoic) absorb at lower wavelengths.

  • MS Differentiation: In GC-MS, the

    
    -unsaturation stabilizes the molecular ion. Isomers with internal triple bonds far from the carboxyl group will show different cleavage patterns (e.g., McLafferty-like rearrangements if gamma-hydrogens are accessible and geometry permits).
    

References

  • LIPID MAPS® Lipidomics Gateway. Fatty Acid Mass Spectrometry Protocols. Retrieved from

  • ChemScene. this compound Product Information and Applications. Retrieved from

  • Frontiers in Microbiology. HPLC-MS-MS quantification of short-chain fatty acids. (Methodology adapted for hydrophobic acids). Retrieved from

  • National Institutes of Health (PMC). Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria. (Bioactivity context). Retrieved from

  • Molecules (MDPI). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (Derivatization principles adapted for carboxylic acids).[1][2][3] Retrieved from

Sources

2-Nonynoic acid as a precursor for flavor and fragrance compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Analysis of Flavor and Fragrance Compounds from 2-Nonynoic Acid

Authored by: A Senior Application Scientist

Introduction

In the intricate world of flavor and fragrance chemistry, the identification and synthesis of potent precursor molecules are paramount. This compound, a C9 acetylenic carboxylic acid, represents a highly versatile and valuable building block in this field. Its characteristic triple bond and carboxylic acid functional group provide two reactive centers for a variety of chemical transformations, leading to a diverse array of commercially significant aroma compounds. Esters derived from this compound, for instance, are known for their powerful and unique fragrance profiles and are utilized in cosmetics and domestic products.[1]

This application note serves as a detailed technical guide for researchers and scientists. It moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices. We present two primary synthetic pathways starting from this compound: esterification to produce methyl 2-nonynoate and catalytic hydrogenation for the selective reduction of the alkyne functionality. Each protocol is designed as a self-validating system, complete with detailed methodologies for the analytical characterization of the final products using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis, ensuring proper handling, reaction setup, and safety. This compound is a clear, colorless to almost colorless liquid with a characteristic fatty, oily odor.[2]

PropertyValueSource
Molecular Formula C₉H₁₄O₂[3]
Molecular Weight 154.21 g/mol Cheméo[4]
CAS Number 1846-70-4Cheméo[4]
Boiling Point 130-132 °C at 2 mmHgChemicalBook[2]
Density 0.93 g/cm³ChemicalBook[2]
Refractive Index 1.4620ChemicalBook[2]
pKa 4.82 ± 0.10 (Predicted)ChemicalBook[2]
LogP 2.045 (Calculated)Cheméo[4]

Synthetic Pathway 1: Fischer Esterification to Methyl 2-Nonynoate

The esterification of carboxylic acids is a cornerstone of fragrance synthesis, converting fatty or sharp acidic notes into pleasant fruity and floral aromas.[5] Methyl 2-nonynoate is a known fragrance ingredient used in various consumer products, including cosmetics and air fresheners.[1] The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method for its synthesis.[6]

Causality of Experimental Design:

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves to protonate the carbonyl oxygen of the this compound. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Methanol as Solvent and Reagent: Using methanol in excess serves a dual purpose. It acts as the nucleophile in the reaction and as the solvent, ensuring the reactants are fully solvated. The large excess also helps to shift the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the volatile methanol.

  • Aqueous Workup: The series of washes is critical for purification. The sodium bicarbonate wash neutralizes the sulfuric acid catalyst and any unreacted this compound. The brine wash helps to remove residual water from the organic layer before the final drying step.

Esterification_Workflow Reactants This compound + Methanol + H₂SO₄ Catalyst Reaction Heat to Reflux (65-70°C, 4 hours) Reactants->Reaction Combine in Flask Workup Aqueous Workup 1. Quench with Water 2. Wash with NaHCO₃ 3. Wash with Brine Reaction->Workup Cool to RT Drying Dry over Na₂SO₄ Filter Workup->Drying Separate Layers Purification Rotary Evaporation (Remove Methanol) Drying->Purification Decant Product Purified Methyl 2-Nonynoate Purification->Product

Caption: Fischer Esterification Workflow for Methyl 2-Nonynoate Synthesis.

Protocol 1: Synthesis of Methyl 2-Nonynoate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 32.4 mmol).

  • Reagent Addition: In a fume hood, add 50 mL of methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).

  • Heating: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold deionized water.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-nonynoate.

  • Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation.

Synthetic Pathway 2: Catalytic Hydrogenation to (E)-2-Nonenoic Acid

Catalytic hydrogenation is a powerful tool for modifying the saturation of organic molecules.[7] The triple bond of this compound can be selectively reduced to a double bond or fully saturated to a single bond, depending on the catalyst and reaction conditions chosen.[8] The synthesis of (E)-2-nonenoic acid, which possesses a fatty, waxy aroma, can be achieved via partial hydrogenation.

Causality of Experimental Design:

  • Lindlar's Catalyst: This poisoned palladium catalyst (Pd on CaCO₃, treated with lead acetate and quinoline) is specifically designed to reduce alkynes to cis-alkenes and stop the reaction at that stage, preventing over-reduction to the alkane. While this protocol targets the trans-isomer, other methods or isomerization might be needed for full stereoselectivity, but Lindlar's catalyst is a key starting point for partial reduction.

  • Hydrogen Atmosphere: The reaction is conducted under a positive pressure of hydrogen gas, which is the reducing agent. A balloon is a simple and effective way to maintain this atmosphere for a lab-scale reaction.

  • Solvent Choice: Ethyl acetate is a good solvent for this reaction as it dissolves the starting material and is relatively inert under these hydrogenation conditions.

  • Filtration through Celite®: Lindlar's catalyst is a fine, heterogeneous powder. A pad of Celite®, a diatomaceous earth filter aid, is used during filtration to prevent the fine catalyst particles from passing through the filter paper, ensuring complete removal of the catalyst from the product solution.

Hydrogenation_Workflow Reactants This compound + Lindlar's Catalyst + Ethyl Acetate Reaction Stir under H₂ Atmosphere (balloon) (Room Temp, 6-8h) Reactants->Reaction Combine in Flask Filtration Filter through Celite® Pad Reaction->Filtration Reaction Complete Purification Rotary Evaporation (Remove Solvent) Filtration->Purification Collect Filtrate Product Purified (E)-2-Nonenoic Acid Purification->Product

Caption: Catalytic Hydrogenation Workflow for (E)-2-Nonenoic Acid Synthesis.

Protocol 2: Synthesis of (E)-2-Nonenoic Acid

  • Reaction Setup: Add this compound (2.0 g, 13.0 mmol) and 40 mL of ethyl acetate to a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Carefully add Lindlar's catalyst (100 mg, 5% w/w) to the flask.

  • Hydrogen Atmosphere: Seal the flask with a septum, and purge the flask with hydrogen gas. Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum to maintain a positive pressure of H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere in a fume hood. Filter the reaction mixture through a short pad of Celite® in a Büchner funnel to remove the catalyst, washing the pad with a small amount of ethyl acetate.

  • Concentration: Collect the filtrate and remove the solvent using a rotary evaporator to yield the (E)-2-nonenoic acid product.

Analytical Characterization of Synthesized Compounds

Rigorous analysis is required to confirm the identity and purity of the synthesized flavor and fragrance compounds. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.[9]

Analytical_Workflow Sample Synthesized Compound (e.g., Methyl 2-Nonynoate) GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data1 Purity & M/Z GCMS->Data1 Data2 Structural Elucidation NMR->Data2 Data3 Functional Groups FTIR->Data3

Caption: General Analytical Workflow for Product Characterization.

Protocol 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds, providing both separation and identification.[10][11]

  • Sample Preparation: Prepare a 100 ppm solution of the synthesized compound in a high-purity solvent like ethyl acetate or hexane.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to determine purity (peak area %) and identify the compound by comparing its mass spectrum to a reference library (e.g., NIST).

Protocol 4: NMR Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis: Process the spectra and analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Protocol 5: FTIR Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15] It is particularly useful for confirming the conversion of a carboxylic acid to an ester.

  • Sample Preparation: For liquid samples, place a single drop of the neat compound between two salt plates (NaCl or KBr) to create a thin film.

  • Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. For example, the successful conversion of this compound to methyl 2-nonynoate would be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1720 cm⁻¹) and C-O stretches.[16]

Table of Expected Analytical Data for Methyl 2-Nonynoate

Analysis TypeExpected Result
GC-MS A major peak corresponding to the product's retention time. Mass spectrum showing the molecular ion peak (M⁺) at m/z 168 and characteristic fragment ions.
¹H NMR (CDCl₃) δ ~3.75 (s, 3H, -OCH₃), δ ~2.3 (t, 2H, -CH₂-C≡), δ ~1.6 (m, 2H), δ ~1.3 (m, 4H), δ ~0.9 (t, 3H, -CH₃).
¹³C NMR (CDCl₃) δ ~154 (C=O), δ ~90 (C≡C), δ ~74 (C≡C), δ ~52 (-OCH₃), and peaks for the aliphatic chain carbons.
FTIR (neat) ~2250 cm⁻¹ (C≡C stretch, weak), ~1720 cm⁻¹ (C=O ester stretch, strong), ~1250 cm⁻¹ (C-O stretch, strong).

Safety and Handling Precautions

Proper safety protocols are mandatory when working with these chemicals.

  • This compound: Causes skin irritation and serious eye damage. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Reagents: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Handle with extreme care.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources nearby during the hydrogenation reaction. Conduct the reaction in a well-ventilated area.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemicals.[18]

Conclusion

This compound stands out as a precursor of significant industrial potential, enabling the synthesis of a range of valuable flavor and fragrance compounds. The protocols detailed in this guide for esterification and catalytic hydrogenation are robust, reproducible, and grounded in established chemical principles. By integrating detailed synthetic procedures with comprehensive analytical validation methods, this application note provides researchers with a reliable framework to explore the rich chemistry of this compound and to develop novel aroma compounds with confidence and scientific rigor.

References

  • FooDB. (2019). Showing Compound 2-Nonenoic acid (FDB003314). Food Database. [Link]

  • Australian Government Department of Health. (2022). Octynoic and nonynoic acid esters - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • MDPI. (2023). Formation Mechanism of Characteristic Flavor Substances in 3-Year-Old Diannan Small-Ear Pig Ham: Lipidomics and Flavoromics Study. [Link]

  • MDPI. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances. [Link]

  • Royal Society of Chemistry. (2017). Hydrogenation of CO2 to formic acid over a non-precious metal-based polymeric catalyst. Chemical Communications. [Link]

  • ResearchGate. (2023). 1 H NMR spectra of new, flavor compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health. (2022). Characterizing the Flavor Precursors and Liberation Mechanisms of Various Dry-Aging Methods in Cull Beef Loins Using Metabolomics and Microbiome Approaches. [Link]

  • IRIS Unimore. (n.d.). Non-conventional yeast-promoted biotransformation for the production of flavor compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Institutes of Health. (2023). Deep-Learning-Based Mixture Identification for Nuclear Magnetic Resonance Spectroscopy Applied to Plant Flavors. [Link]

  • National Institutes of Health. (2021). Recent trends in microbial flavour Compounds: A review on Chemistry, synthesis mechanism and their application in food. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1846-70-4). [Link]

  • Institute for Research in Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. [Link]

  • National Center for Biotechnology Information. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. [Link]

  • CHIMIA. (2014). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. [Link]

  • MDPI. (2023). Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • SlideShare. (n.d.). Analytical methods used in analysis of fragrance & flavour Materials. [Link]

  • MDPI. (2024). Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: nonanoic acid. [Link]

  • MDPI. (2021). The Application of NMR Spectroscopy and Chemometrics in Authentication of Spices. [Link]

  • ResearchGate. (2022). Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions. [Link]

  • Drop of Odor. (2023). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. [Link]

  • CNR-IRIS. (2022). NMR-Based Approaches in the Study of Foods. [Link]

  • ResearchGate. (2018). Production of Cheese flavor compounds derived from amino acid catabolism by Propionibacterium freudenreichii. [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. [Link]

  • Royal Society of Chemistry. (2018). Recent developments in the catalytic hydrogenation of CO2 to formic acid/formate using heterogeneous catalysts. [Link]

  • LookChem. (n.d.). Esterification Reaction In Fragrance Synthesis. [Link]

  • National Center for Biotechnology Information. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • National Center for Biotechnology Information. (2005). Precursors of chicken flavor. II. Identification of key flavor precursors using sensory methods. [Link]

  • National Center for Biotechnology Information. (2023). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. [Link]

  • ResearchGate. (2024). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. [Link]

  • AIDIC. (2016). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. [Link]

  • Chabot College. (n.d.). Synthesis of Fragrant Esters. [Link]

  • National Center for Biotechnology Information. (2020). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. [Link]

  • ResearchGate. (2012). Thirty years of flavor NMR. [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Nonynoic Acid Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-2NON-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2-Nonynoic Acid (


)

Executive Summary & Core Logic

Welcome to the synthesis support center. You are likely targeting This compound (MW: 154.21 g/mol ), an


-acetylenic fatty acid.

The most robust, high-yield route for de novo synthesis is the Carboxylation of 1-Octyne using n-Butyllithium (n-BuLi) and Carbon Dioxide (


). While oxidation of 2-nonyn-1-ol (Jones Oxidation) is a valid alternative, it relies on the availability of the specific alcohol precursor. This guide prioritizes the carboxylation route as it allows for direct carbon skeleton construction from cheaper, readily available terminal alkynes.

The Critical Success Factor: The "Yield Killer" in this reaction is not the chemistry itself, but temperature management and moisture exclusion . The lithiated intermediate (1-octynyl lithium) is unstable at elevated temperatures and violently reactive with water.

The Golden Protocol: Carboxylation of 1-Octyne

Standardized Workflow for >85% Yield

A. Reaction Logic Visualization

The following diagram illustrates the critical decision points and chemical flow.

G Start Start: 1-Octyne DryTHF Solvent Prep: Anhydrous THF (Na/Benzophenone distilled) Start->DryTHF Cooling Cryogenic Control: Cool to -78°C (Dry Ice/Acetone) DryTHF->Cooling Lithiation Lithiation: Add n-BuLi (1.1 eq) Dropwise over 30 min Cooling->Lithiation Intermediate Intermediate: 1-Octynyl Lithium (Stir 1h @ -78°C) Lithiation->Intermediate Carboxylation Carboxylation: Bubble Dry CO2 Gas (Exothermic Control) Intermediate->Carboxylation Critical Step Quench Quench: Acidify with 10% HCl (pH < 2) Carboxylation->Quench Purification Purification: Acid-Base Extraction + Vacuum Distillation Quench->Purification

Caption: Figure 1. Step-wise logic flow for the lithiation-carboxylation of 1-octyne. Color coding indicates critical control points (Red = Hazard/Critical Temp, Yellow = Kinetic Control).

B. Step-by-Step Methodology

Reagents: 1-Octyne (10 mmol), n-BuLi (11 mmol, 2.5M in hexanes), Anhydrous THF (20 mL), Dry


 gas.[1]
  • System Preparation: Flame-dry a 2-neck round-bottom flask under an Argon/Nitrogen atmosphere. Add a magnetic stir bar.

  • Solvation: Add 1-Octyne and anhydrous THF.

  • Cryogenic Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation (The Activation):

    • Action: Add n-BuLi dropwise via syringe.

    • Observation: Solution may turn slight yellow.

    • Control: Maintain temp < -70°C. Stir for 45-60 minutes to ensure complete deprotonation.

  • Carboxylation (The Bond Formation):

    • Action: Introduce dry

      
       gas. You can bubble it through the solution (using a wide-bore needle to prevent clogging) or add crushed dry ice (rinsed with hexane to remove water frost) directly if strict anhydrous conditions are less critical (though gas is preferred for high purity).
      
    • Thermodynamics: This is exothermic .[2] Add slowly to prevent temperature spikes which cause side reactions.

  • Quench & Workup:

    • Allow to warm to 0°C.

    • Quench with 10% HCl until pH ~1-2.

    • Phase Separation: Extract with Diethyl Ether (

      
      ) x3.
      
  • Purification (Self-Validating Step):

    • Perform an Acid-Base Extraction : Extract the organic layer with sat.

      
       (The product moves to aqueous phase; non-acidic impurities stay in organic).
      
    • Wash aqueous layer with fresh ether.

    • Re-acidify aqueous layer with HCl (Product precipitates/oils out).

    • Extract back into ether, dry over

      
      , and concentrate.
      

Troubleshooting Guide (Diagnostic Matrix)

Issue: Low Yield (<50%)

Potential CauseDiagnostic QuestionCorrective Action
Wet Reagents Did the n-BuLi fume correctly? Was THF distilled?Water kills n-BuLi immediately. Use freshly distilled THF (Na/Benzophenone) or a solvent purification system.
Temperature Spike Did the temp rise above -60°C during n-BuLi addition?High temp allows n-BuLi to attack the THF solvent or cause isomerization. Keep strict -78°C.
Incomplete Carboxylation Did you use dry ice pellets or gas?Dry ice pellets often have a "frost" of water ice on them. Use a

gas cylinder with a drying tube (CaCl2).

Issue: Impurity Profile (Brown/Tar)

Potential CauseDiagnostic QuestionCorrective Action
Polymerization Was the reaction exposed to air/light too long?Acetylenic acids can polymerize. Store final product in dark, cold (-20°C) under inert gas.
Allene Formation Did you see isomerization byproducts in NMR?This occurs if the quench is too slow or temp is too high. Ensure rapid, cold acidic quench.

FAQ: Specialist Responses

Q1: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily. This compound has a melting point near room temperature (approx. -8°C to +5°C depending on purity and polymorph). It is frequently isolated as a colorless to pale yellow oil at standard lab temperatures. If you require a solid for X-ray or storage, cool to -20°C. If it remains a dark oil, perform a vacuum distillation (BP ~120-130°C @ reduced pressure) or the Acid-Base extraction described above.

Q2: Can I use the Jones Oxidation method instead? A: Yes, if you have 2-nonyn-1-ol .

  • Protocol: Dissolve alcohol in acetone.[3] Add Jones Reagent (

    
    ) dropwise at 0°C until an orange color persists.
    
  • Pros: Very fast (kinetic control), high yield.

  • Cons: Generates toxic Chromium waste; requires specific alcohol precursor.

  • Verdict: Use Carboxylation for de novo synthesis; use Jones only if you already have the alcohol.

Q3: How do I remove the unreacted 1-octyne? A: The Acid-Base Extraction (Step 7 in the protocol) is the ultimate filter.

  • Treat crude mixture with

    
    .
    
  • This compound becomes the sodium salt (water soluble).

  • 1-Octyne remains organic soluble.

  • Wash the water layer with hexane (removes 1-octyne).

  • Acidify water layer -> Pure this compound returns.

References

  • Carboxylation of Terminal Alkynes

    • Midland, M. M. (1975). Preparation of Acetylenic Ketones and Acids. Journal of Organic Chemistry.
    • See also: Organic Syntheses, Coll. Vol. 6, p.273 (1988); Vol. 50, p.104 (1970).

  • Jones Oxidation Protocol

    • Bowden, K., Heilbron, I. M., Jones, E. R. H. (1946).[4] Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols. Journal of the Chemical Society.[4]

    • Modern Review: "Jones Oxidation" - Organic Chemistry Portal.[5] Link

  • Physical Properties & Safety

    • National Institute of Standards and Technology (NIST) WebBook. This compound data.

    • PubChem Compound Summary for CID 8137 (Methyl ester derivative data used for correlation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for n-Butyllithium and other reagents before use.

Sources

Technical Support Center: 2-Nonynoic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2NA-PUR-001 Subject: Optimizing Purity Protocols for 2-Nonynoic Acid (CAS: 1846-70-4) Assigned Specialist: Senior Application Scientist, Chemical Process Development

Introduction: The "Help Desk" Approach

Welcome to the technical support hub for this compound. You are likely here because your synthesized product exhibits discoloration (yellowing), residual starting material (1-octyne), or inconsistent assay results.

This compound (


) is a liquid at room temperature (MP: ~-5°C) with a boiling point of ~122°C at 2 mmHg. Its physical state presents unique purification challenges; unlike solid acids that can be easily recrystallized, this compound requires a rigorous Acid-Base Partitioning  strategy followed by High-Vacuum Distillation .

This guide treats your synthesis as a system. We do not just "clean" the product; we prevent impurities from forming and use the molecule's own pKa (~2.8) to validate its purity.

Module 1: The Self-Validating Extraction Protocol

The Concept: The most robust method to purify this compound is to exploit its acidity. By converting the acid to its water-soluble salt (Carboxylate), you can wash away non-acidic impurities (unreacted 1-octyne, dimers) into an organic solvent. Re-acidification then returns the pure product.

The Workflow (Visualized):

G Start Crude Reaction Mixture (this compound + 1-Octyne + Impurities) Step1 Step 1: Basify (pH > 10) Add 10% NaHCO3 or NaOH Start->Step1 Sep1 Separation 1 Step1->Sep1 OrgLayer1 Organic Layer (Contains 1-Octyne, Non-polar byproducts) DISCARD Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains 2-Nonynoate Salt) Sep1->AqLayer1 Bottom Layer Step2 Step 2: Wash Aqueous Layer Add Et2O or Hexanes AqLayer1->Step2 Sep2 Separation 2 Step2->Sep2 OrgLayer2 Organic Wash (Trace Impurities) DISCARD Sep2->OrgLayer2 Top Layer AqLayer2 Clean Aqueous Layer Sep2->AqLayer2 Bottom Layer Step3 Step 3: Acidify (pH < 2) Add 2M HCl (Cool to 0°C) AqLayer2->Step3 Step4 Step 4: Extract Product Extract with Et2O x3 Step3->Step4 Final Final Organic Layer (Pure this compound) Step4->Final

Caption: Logical flow for Acid-Base purification. This method uses the pKa difference to mechanically separate non-acidic contaminants.

Module 2: Synthesis Optimization (Root Cause Analysis)

If your crude purity is <85%, purification will be low-yielding. The standard synthesis involves the carboxylation of 1-octyne using n-Butyllithium (n-BuLi) and Carbon Dioxide (


).

Reaction:



Critical Control Points Table
ParameterSpecificationScientific Rationale
Temperature -78°C (Acetone/Dry Ice)Prevention of Isomerization: Higher temperatures allow the lithium base to deprotonate the propargylic position, leading to allene formation (isomerization) rather than terminal lithiation.
Reagent Quality Titrated n-BuLiStoichiometry: Excess n-BuLi will react with

to form valeric acid impurities or dilithio species. Use exactly 1.05 equivalents relative to 1-octyne.

Source
Dried Gas (via

tube)
Moisture Control: Dry ice pellets often contain water ice. Subliming dry ice through a drying tube prevents quenching the lithiated intermediate with water before carboxylation.
Quench Inverse AdditionExotherm Control: Pouring the reaction into acid/ice prevents localized heating that degrades the alkyne.

Module 3: Advanced Purification (Polishing)

Since this compound is a liquid at ambient conditions, recrystallization is generally ineffective without specialized low-temperature equipment.

Method A: High-Vacuum Distillation (Recommended)

This is the gold standard for removing colored oligomers and trace solvents.

  • Setup: Short-path distillation head with a vacuum cow.

  • Pressure: Must be < 2 mmHg. The boiling point is ~122°C at 2 mmHg. At atmospheric pressure, the compound will decompose/polymerize before boiling.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to prevent thermal polymerization during heating.

  • Fractions: Discard the first 5-10% (forerun) containing residual solvents. Collect the steady plateau.

Method B: Low-Temperature Crystallization (Alternative)

Only use this if distillation is unavailable.

  • Dissolve crude oil in minimal pentane.

  • Cool to -78°C (Dry ice/Acetone bath).

  • The acid will crystallize out.[1][2] Rapidly filter through a cold frit.

    • Warning: This is technically difficult as the product melts at -5°C; filtration equipment must be chilled.

Module 4: Troubleshooting & FAQ

Q1: My product is dark brown/black. Is it ruined?

  • Diagnosis: This indicates polymerization or oxidation, common with alkynes exposed to air/heat.

  • Solution: Perform the Acid-Base Extraction (Module 1) to remove non-acidic polymers. If color persists, perform Vacuum Distillation . If the material is tar-like, the yield loss will be significant; re-synthesize with stricter temperature control.

Q2: NMR shows a triplet at


 ~0.9 ppm and a multiplet at 

~1.3-1.5 ppm, but the integration is off.
  • Diagnosis: This is likely residual 1-octyne or solvent (Hexane).

  • Solution: 1-octyne is not acidic. Repeat the basic wash (Module 1, Step 2) with a non-polar solvent like pentane. The 1-octyne will migrate to the pentane, leaving the product in the water phase.

Q3: Can I use Grignard reagents (EtMgBr) instead of n-BuLi?

  • Answer: Yes.

  • Pros: Grignards are easier to handle and less pyrophoric.

  • Cons: The reactivity is lower. You must reflux the 1-octyne with EtMgBr in THF for 1-2 hours to ensure deprotonation before cooling and adding

    
    . Incomplete deprotonation leads to low yields.
    

Q4: The product solidified in the freezer, but melts immediately on the bench. How do I weigh it?

  • Answer: this compound melts at -5°C. It is a liquid at room temperature. Handle it as a liquid (density ~0.96 g/mL). Do not attempt to weigh it on paper; use a tared vial or syringe.

References

  • Physical Properties & Characterization

    • National Institute of Standards and Technology (NIST). This compound Properties. Retrieved from

  • Synthesis Protocol (Carboxylation Logic)
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Safety & Handling

    • ChemicalBook. This compound MSDS and Properties. Retrieved from

Sources

overcoming peak tailing in fatty acid gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Peak Tailing in Fatty Acid Gas Chromatography

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Application Support Center

User: Research Scientist / QA Specialist Ticket ID: FA-GC-TAIL-001 Subject: Asymmetrical peak shape (tailing) in fatty acid analysis.

Executive Summary (The "Why"): Peak tailing in fatty acid analysis is rarely a random event. It is almost always a symptom of activity —the chemical adsorption of the carboxylic acid moiety (-COOH) onto active sites within the flow path. While Fatty Acid Methyl Esters (FAMEs) reduce this polarity, residual free acids or column degradation can re-introduce tailing.

This guide treats your GC system as a holistic flow path, isolating the root cause through a logic-based diagnostic workflow.

Part 1: Diagnostic Workflow

Before disassembling your instrument, use this logic tree to isolate the source of the tailing. Tailing behavior often reveals its own location.[1]

DiagnosticTree Start OBSERVATION: Peak Tailing SolventCheck Check Solvent Peak Start->SolventCheck SolventTail Solvent also tails SolventCheck->SolventTail Yes SolventGood Solvent is sharp SolventCheck->SolventGood No InletIssue DIAGNOSIS: Inlet/Flow Path (Dead volume or poor install) SolventTail->InletIssue RetentionCheck Check Tailing vs. Retention Time SolventGood->RetentionCheck EarlyTail Early eluters tail more RetentionCheck->EarlyTail LateTail Late eluters tail more RetentionCheck->LateTail AllTail All peaks tail equally RetentionCheck->AllTail RevSolvent DIAGNOSIS: Reverse Solvent Effect (Condensation issue) EarlyTail->RevSolvent ActiveSites DIAGNOSIS: Activity/Cold Spots (Adsorption in column/detector) LateTail->ActiveSites Chemistry DIAGNOSIS: Chemistry Mismatch (Incomplete derivatization or Phase) AllTail->Chemistry

Figure 1: Diagnostic logic tree for isolating peak tailing sources. Follow the flow to determine if the issue is hardware, thermal, or chemical.

Part 2: The Chemistry (Sample Preparation)

The Core Issue: Free Fatty Acids (FFAs) are highly polar.[2] They form strong hydrogen bonds with silanol groups (Si-OH) in the glass liner and column stationary phase. The Solution: Derivatization to Fatty Acid Methyl Esters (FAMEs).[2][3][4][5]

If you are analyzing FAMEs and still seeing tailing, your derivatization may be incomplete, leaving residual FFAs that "drag" on the column.

Standard Protocol: BF3-Methanol Derivatization

Use this protocol to ensure complete conversion of FFAs to FAMEs.

ParameterSpecification
Reagent 14% Boron Trifluoride (

) in Methanol
Catalyst Type Acid-catalyzed (Best for FFAs and Triglycerides)
Temperature 60°C (Critical for reaction kinetics)
Time 10–30 Minutes

Step-by-Step Workflow:

  • Solubilize: Dissolve 20 mg of lipid sample in 2 mL of Hexane.

  • Add Reagent: Add 2 mL of 14%

    
    -Methanol.
    
  • Incubate: Seal vessel tightly (Teflon-lined cap) and heat at 60°C for 10 minutes .

    • Note: Overheating (>30 mins) can degrade Polyunsaturated Fatty Acids (PUFAs).

  • Quench: Cool to room temperature. Add 1 mL of saturated NaCl solution (stops reaction and aids phase separation).

  • Extract: Vortex vigorously for 30 seconds. Allow layers to separate.[3]

  • Recover: Transfer the top hexane layer (containing FAMEs) to a GC vial containing anhydrous

    
     to remove residual water.
    

Critical Check: If your FAME peaks tail, inject a FAME standard mix. If the standard looks good but your sample tails, your derivatization reaction (Step 3) is incomplete.

Part 3: Hardware Optimization (The Flow Path)

If standards and samples both tail, the issue is physical. The fatty acid flow path is unforgiving of "active sites."

The Inlet Liner (The First Point of Contact)

Fatty acids are susceptible to adsorption on the glass wool or the inner wall of the liner.

  • Symptom: Tailing that worsens with subsequent injections (matrix buildup).

  • Action:

    • Switch to Ultra-Inert Liners: Use liners with extensive deactivation (e.g., Agilent Ultra Inert or Restek Topaz). Standard deactivated liners may not suffice for trace FFAs.

    • Glass Wool Placement: Ensure glass wool is positioned exactly in the hot zone. If it is too low (cooler zone), high-boiling FAMEs will condense and tail.

Column Installation (Dead Volume)

A poor cut or improper insertion depth creates a mixing chamber (dead volume) where turbulence causes peak broadening and tailing.[1]

Self-Validating Installation Protocol:

  • The Cut: Use a ceramic wafer. Score the column once gently. Flick the excess off.

    • Validation: Inspect with a 10x magnifier.[2] The edge must be 90° and jagged-free.

  • The Wipe: Wipe the column end with methanol before inserting into the nut/ferrule to prevent graphite dust from entering the column.

  • The Depth: Consult your GC manual (e.g., Agilent usually requires 4-6 mm past the ferrule for split/splitless).

    • Validation: Inject Methane (unretained gas). If the methane peak tails, you have dead volume.[1] Recut and reinstall.

Part 4: Column Selection & Method Parameters

Choosing the wrong stationary phase is a frequent cause of "perceived" tailing (actually poor thermodynamics).

Column Selection Matrix
Analyte TypeRecommended PhasePolarityWhy?
FAMEs (General) Polyethylene Glycol (PEG)Polar"Wax" columns (e.g., FAMEWAX, DB-WAX) separate by carbon number and unsaturation.
FAMEs (Cis/Trans) BiscyanopropylHighly PolarRequired to separate geometric isomers (e.g., Rt-2560, SP-2560).
Free Fatty Acids Nitro-terephthalic acid modified PEGPolar + Acidic"FFAP" columns (e.g., DB-FFAP). The acid modification neutralizes active sites, preventing FFA tailing.
Troubleshooting Thermal Issues
  • Symptom: Late eluting peaks (C20+) tail significantly, while early peaks are sharp.

  • Root Cause: "Cold Spots" in the detector or transfer line. High molecular weight FAMEs condense before detection.

  • Fix: Ensure the Detector temperature is 20°C higher than the final oven ramp temperature.

    • Example: If Oven Ramp ends at 240°C, Detector (FID/MS) Source should be ≥260°C.

Part 5: Frequently Asked Questions (FAQ)

Q: I am seeing "Fronting" (shark fin shape) instead of tailing. Is this the same cause? A: No. Fronting is the opposite of tailing. It indicates Column Overload . You have injected more mass than the stationary phase can handle.

  • Fix: Increase the Split Ratio (e.g., from 10:1 to 50:1) or dilute the sample.[6]

Q: Can I analyze Free Fatty Acids (FFAs) without derivatization? A: Yes, but only on a specialized FFAP column (Free Fatty Acid Phase). If you inject FFAs onto a standard non-polar (e.g., DB-5 or DB-1) or standard Wax column, they will tail severely due to carboxylic acid dimerization.

Q: What is the "Reverse Solvent Effect"? A: This occurs when your initial oven temperature is close to the boiling point of your solvent. The solvent expands improperly, causing early eluting peaks to distort and tail.

  • Fix: Start the oven temperature 10–20°C below the solvent boiling point. (e.g., for Hexane [BP 68°C], start oven at 50°C).

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from

  • Sigma-Aldrich. (2016).[7] Derivatization of Fatty Acids to FAMEs: Protocols and Reagents. Retrieved from

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC and GC. Retrieved from

  • Chromatography Forum. (2004).[9] Baseline and Tailing Troubleshooting Discussions. Retrieved from

Sources

Technical Support Center: Troubleshooting Contamination in 2-Nonynoic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nonynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during experimentation with this compound. The following question-and-answer format provides in-depth troubleshooting strategies, preventative measures, and the scientific rationale behind these recommendations.

Section 1: Identifying Contamination

This section focuses on the initial detection and characterization of potential contaminants in your this compound samples.

FAQ 1: My this compound, which should be a colorless to pale yellow liquid, has a significant yellow or brown tint. What could be the cause?

A noticeable color change is often the first indicator of contamination. The discoloration can stem from several sources:

  • Degradation Products: this compound, like many unsaturated fatty acids, can be susceptible to oxidation and polymerization, especially when exposed to air, light, or heat. These degradation pathways can produce colored byproducts.

  • Residual Catalysts or Reagents: If the this compound was synthesized in-house, residual catalysts (e.g., transition metals) or unreacted starting materials from the synthesis process can impart color.[1]

  • Solvent Impurities: Trace impurities in solvents used for synthesis or dissolution can also contribute to discoloration.[2][3]

Actionable Advice: The first step is to analyze the material using spectroscopic methods. A simple UV-Vis spectrum can sometimes reveal the presence of conjugated systems that are not part of the this compound structure. For a more detailed analysis, proceed to the analytical techniques described in FAQ 2.

FAQ 2: I suspect my this compound is impure. What are the best analytical techniques to confirm contamination?

Several analytical methods can be employed to identify and quantify impurities in your sample.[4][5][6] The choice of technique depends on the suspected nature of the contaminant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying organic impurities.[6] Look for unexpected peaks that do not correspond to the this compound structure. A comprehensive list of chemical shifts for common laboratory solvents and impurities can be an invaluable reference.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile organic impurities.[6] The gas chromatogram will separate the components of your sample, and the mass spectrometer will provide fragmentation patterns that can be used to identify the individual compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities.[4][6][8][9] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) is a good starting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups that are not present in this compound, such as hydroxyl groups from alcohols or unexpected carbonyl groups from aldehydes or ketones.[6]

Table 1: Common Analytical Techniques for Impurity Detection

TechniqueDetectsKey Advantages
¹H & ¹³C NMROrganic impurities with protons and carbonsProvides detailed structural information
GC-MSVolatile and semi-volatile organic compoundsHigh sensitivity and excellent separation
HPLCNon-volatile organic and some inorganic impuritiesVersatile, with a wide range of detectors and column chemistries
FTIRImpurities with characteristic functional groupsQuick and non-destructive
ICP-MSTrace metal impurities (e.g., residual catalysts)[6]Extremely high sensitivity for elemental analysis
Section 2: Common Sources of Contamination

Understanding the origin of contamination is crucial for effective troubleshooting and prevention.

FAQ 3: I've confirmed the presence of an unknown organic impurity. What are the likely sources?

Organic impurities are the most common type of contamination encountered in synthetic chemistry.[1] The potential sources are numerous:

  • Starting Materials and Reagents: Impurities present in the starting materials or reagents used in the synthesis of this compound are a primary source of contamination.[1][10][11] It is crucial to use high-purity starting materials and to be aware of any potential side reactions that could generate byproducts.

  • Solvents: Solvents can contain stabilizers, water, or other impurities that can react with your compound or interfere with your experiment.[12] For instance, some grades of diethyl ether can contain peroxides, which can initiate unwanted side reactions.

  • Cross-Contamination: Using glassware or equipment that has not been thoroughly cleaned can introduce contaminants from previous experiments.[13]

  • Degradation: As mentioned earlier, this compound can degrade over time.[14][15][16] Improper storage conditions (e.g., exposure to air, light, or high temperatures) can accelerate this process.

FAQ 4: My experiment is highly sensitive to water and oxygen. How can I prevent contamination from these sources?

Handling air- and moisture-sensitive compounds requires specialized techniques and equipment.[17][18][19][20]

  • Use of Inert Atmospheres: Conduct your experiments in a glovebox or under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line.[21]

  • Dry Glassware: Ensure all glassware is rigorously dried before use, typically by oven-drying and cooling under a stream of inert gas or in a desiccator.[18]

  • Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them yourself using appropriate drying agents. Store them over molecular sieves or under an inert atmosphere.

  • Proper Syringe and Cannula Techniques: Use proper techniques for transferring air-sensitive liquids to avoid introducing air into the reaction vessel.[19][20]

Workflow for Handling Air-Sensitive Reagents

A Dry Glassware in Oven B Assemble Under Inert Gas A->B Cool Down C Introduce Anhydrous Solvent B->C Cannula Transfer D Add this compound C->D Syringe Transfer E Perform Reaction D->E

Caption: A simplified workflow for setting up an experiment with air-sensitive reagents.

Section 3: Troubleshooting and Remediation

This section provides practical steps to purify your this compound and decontaminate your experimental setup.

FAQ 5: I have identified the contaminant. What are the best methods to purify my this compound?

The choice of purification method depends on the physical and chemical properties of both the this compound and the contaminant.

  • Recrystallization: If your this compound is a solid at or below room temperature (it has a low melting point), recrystallization can be an effective method for removing impurities with different solubilities.[9] The key is to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

  • Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[9][22] For this compound, silica gel chromatography is a common choice. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often used.

  • Distillation: If the impurity has a significantly different boiling point from this compound, distillation (potentially under reduced pressure to avoid degradation) can be an effective purification method.[23]

  • Acid-Base Extraction: As this compound is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the mixture in an organic solvent, extract with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the acid and move it to the aqueous layer. Then, re-acidify the aqueous layer and extract the purified this compound back into an organic solvent.

Troubleshooting Purification Workflow

A Contaminated this compound B Identify Impurity (FAQ 2) A->B C Different Boiling Point? B->C D Distillation C->D Yes E Different Polarity? C->E No I Purified this compound D->I F Column Chromatography E->F Yes G Acidic/Basic/Neutral? E->G No F->I H Acid-Base Extraction G->H Yes H->I

Caption: A decision-making workflow for choosing a purification method.

FAQ 6: My glassware seems to be a source of contamination. What is the best way to clean it for sensitive experiments?

Thorough cleaning of glassware is essential to prevent cross-contamination.

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent to remove the bulk of any organic residues.

  • Base Bath: For stubborn organic residues, soaking the glassware in a base bath (e.g., a saturated solution of potassium hydroxide in isopropanol) is highly effective. Caution: Base baths are corrosive and should be handled with appropriate personal protective equipment.[24]

  • Acid Wash: An acid wash (e.g., with a dilute solution of HCl or nitric acid) can be used to remove trace metal contaminants.

  • Final Rinses: Rinse the glassware thoroughly with deionized water and then with a high-purity solvent (e.g., acetone or ethanol) to facilitate drying.

  • Drying: Dry the glassware in an oven at a temperature sufficient to remove all traces of water and solvent.[18] For highly sensitive experiments, assemble the glassware while still hot and allow it to cool under a stream of inert gas.

Section 4: Prevention - Best Practices

Proactive measures are the most effective way to avoid contamination issues.

FAQ 7: What are the best practices for storing this compound to prevent degradation and contamination?

Proper storage is critical for maintaining the purity of this compound.

  • Temperature: Store this compound at the recommended temperature, which is often refrigerated or frozen to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. The use of Sure/Seal™ bottles or similar containers with septa can facilitate this.[17]

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Container: Use clean, dry, and inert containers, such as glass vials with PTFE-lined caps.

FAQ 8: How can I ensure the purity of my solvents and reagents before use?
  • Purchase High-Purity Grades: Whenever possible, purchase solvents and reagents of the highest purity available (e.g., HPLC grade, anhydrous grade).

  • Test New Bottles: It is good practice to test new bottles of solvents or reagents for impurities before using them in a critical experiment.[10]

  • Purify Solvents: If necessary, purify solvents using standard laboratory techniques such as distillation or passing them through a column of activated alumina or molecular sieves.

  • Proper Storage: Store solvents and reagents according to the manufacturer's recommendations to prevent the introduction of contaminants over time.[17]

By following these guidelines, you can significantly reduce the risk of contamination in your this compound experiments, leading to more reliable and reproducible results.

References
  • Vertex AI Search. (2025).
  • Yeasen. (2025).
  • Patsnap Eureka. (2025). Methods for Detecting Impurities in Glacial Acetic Acid.
  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. [Link]

  • Sigma-Aldrich. (n.d.).
  • Mass Spectrometry. (n.d.).
  • Australian Government Department of Health and Aged Care. (2022).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Gani, R. (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems.
  • Aljuboori, F. A. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis).
  • Daphal, G. T., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • Fisher Scientific. (n.d.).
  • Shimadzu. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.).
  • Li, J., & Wu, Y. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 31(6), 1351–1364.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Lowe, D. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • American Chemical Society. (2024). Solvents.
  • Gellerstedt, G., & Gierer, J. (1977). The reactions of lignin during neutral sulphite pulping. Part X. The behaviour of structural elements of the β-aryl ether type. Acta Chemica Scandinavica B, 31, 729-730.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Singh, L., & Nema, R. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 200–208.
  • ResearchGate. (2025).
  • Janssen, D. B., Dinkla, I., Poelarends, G. J., & Terpstra, P. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 59, 45–66.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Ueda, N., Tsuboi, K., & Uyama, T. (2010). Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol. BioFactors, 36(3), 177–182.
  • Wang, Z., Zhang, J., Li, G., & Xu, Y. (2020).
  • Google Patents. (1991).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.

Sources

stability issues of 2-Nonynoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nonynoic Acid Solution Stability

Topic: Stability, Solubility, and Reactivity of this compound (CAS: 1846-70-4) Document ID: TSC-2NA-001 Last Updated: February 2026[1]

Executive Summary

This compound is an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-acetylenic fatty acid. Unlike standard saturated fatty acids (e.g., nonanoic acid), the presence of the conjugated triple bond at the C2 position confers unique chemical reactivity. It acts as a Michael acceptor , making it susceptible to nucleophilic attack by thiols (e.g., DTT, cysteine) and amines.

This guide addresses the three most common failure modes in experimental workflows: precipitation upon dilution, chemical degradation via nucleophilic addition, and thermal instability .

Module 1: Stock Solution & Solubility

Q: Why does my this compound precipitate immediately when added to cell culture media? A: This is a solubility mismatch driven by pH and hydrophobicity. this compound has a lipophilic tail (C3–C9) and a polar head.[1] Its pKa is approximately 2.5–3.0 (lower than saturated fatty acids due to the electron-withdrawing alkyne).[1]

  • In DMSO: The molecule is soluble as the free acid.

  • In Media (pH 7.4): It deprotonates to the anion (2-nonynoate).[1] While the anion is more soluble than the protonated form, the presence of high salt concentrations (PBS, DMEM) can cause the "salting out" effect, or calcium ions can form insoluble soaps.

Troubleshooting Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock directly to a large volume of cold media.[1]

  • Prepare Stock: Dissolve this compound in anhydrous DMSO (Recommended: 10–50 mM).

  • Intermediate Step: Dilute the stock 1:10 into warm (37°C) PBS or media without serum first. Vortex immediately.

  • Final Dilution: Add the intermediate solution to your final experimental volume.

  • Serum Check: If using BSA/FBS, be aware that albumin binds fatty acids.[1] This prevents precipitation but reduces the free concentration of the drug.

Solvent Compatibility Table

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Low (if anhydrous)Preferred. Store at -20°C.
Ethanol HighModerate (Esterification)Good for short-term use.[1] Avoid long storage (ethyl ester formation).[1]
Water Very LowN/ADo not use for stock preparation.[1]
PBS (pH 7.4) Low (<1 mM)LowUse only for final working dilution.[1]

Module 2: Chemical Stability & Reactivity

Q: My IC50 values shift drastically when I add DTT or Glutathione to the buffer. Why? A: You are observing a Michael Addition reaction . The C2-C3 triple bond is conjugated to the carbonyl group, making C3 highly electrophilic. Nucleophiles (especially thiols like DTT, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-mercaptoethanol, or free cysteine) attack C3, permanently modifying the drug and destroying its triple-bond geometry.

The Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



  • Result: You are no longer testing this compound; you are testing a thio-ether alkene adduct.

Q: Is the compound light-sensitive? A: Yes, moderately.[1] Conjugated systems can undergo photo-isomerization or photo-oxidation.[1]

  • Action: Store stocks in amber vials or wrap in foil.

Visualizing the Degradation Pathways The diagram below illustrates the decision logic for stability issues and the chemical pathways involved.

G Start Issue: Loss of Activity or Precipitation CheckSolvent Check Solvent/Buffer Start->CheckSolvent CheckThiols Are Thiols Present? (DTT, GSH, BME) CheckSolvent->CheckThiols CheckpH Check pH vs pKa (~2.8) CheckThiols->CheckpH No MichaelAdd Michael Addition (Covalent Modification) CheckThiols->MichaelAdd Yes (Thiol Attack) Precipitation Precipitation Event (Hydrophobic Aggregation) CheckpH->Precipitation pH < 4.0 (Protonated form) Stable Stable Solution CheckpH->Stable pH > 7.0 (Ionized form) Adduct Loss of Triple Bond Biological Inactivation MichaelAdd->Adduct Forms Thio-Ether Adduct

Figure 1: Diagnostic flowchart for this compound stability. Note the critical checkpoint for thiol additives.

Module 3: Storage & Handling FAQs

Q: Can I store the stock solution at 4°C? A: No. DMSO freezes at ~19°C. Storing at 4°C causes repeated freeze-thaw cycles if the fridge fluctuates, or keeps it solid.[1]

  • Best Practice: Aliquot into single-use volumes and store at -20°C .

  • Warning: If the DMSO stock turns yellow or brown, polymerization or oxidation has occurred.[1] Discard immediately.

Q: Is this compound safe to handle on the open bench? A: It requires a fume hood.[1]

  • Corrosivity: As a free acid, it is corrosive to skin and eyes (Category 1C).[1]

  • Sensitization: 2-alkynoic acids and their esters are known skin sensitizers due to their ability to react with skin proteins (haptenization) via the same Michael Addition mechanism described above [1].[1]

Module 4: Experimental Validation (Self-Check)

Before running your main assay, perform this 3-Point Stability Check :

  • The "Cloud" Test: Dilute your stock 1:100 into your assay buffer.[1] Hold it up to the light. If it looks cloudy or opalescent, you have micro-precipitation.[1]

    • Fix: Increase BSA concentration or reduce drug concentration.[1]

  • The Thiol Audit: Review your buffer recipe. Does it contain DTT, Glutathione, or Mercaptoethanol?

    • Fix: Remove thiols or switch to TCEP (which is less nucleophilic at low pH, though still risky) or perform the assay in non-reducing conditions.

  • The pH Meter: Ensure your buffer pH is > 7.0.

    • Reason: At pH 7.0, the carboxyl group is ionized (

      
      ), significantly improving solubility compared to acidic environments.
      

References

  • Industrial Chemicals Environmental Assessment. (2022). Octynoic and nonynoic acid esters - Evaluation statement. Australian Government Department of Health and Aged Care.[1] Link

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Link[1]

  • LIPID MAPS. (n.d.). Structure Summary for this compound. Lipid Maps Structure Database. Link

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Link

Sources

Validation & Comparative

A Comparative Analysis of 2-Nonynoic Acid and Undecylenic Acid as Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, fatty acids and their derivatives have long been recognized for their therapeutic potential. This guide provides a detailed comparative analysis of two such compounds: 2-nonynoic acid and undecylenic acid. While undecylenic acid is a well-established component in topical antifungal preparations, this compound, a member of the alkynoic acid family, represents a less explored but potentially potent alternative. This document synthesizes available experimental data to offer a comprehensive overview of their mechanisms of action, comparative efficacy, safety profiles, and the requisite experimental protocols for their evaluation.

Introduction: A Tale of Two Fatty Acids

Undecylenic acid, a monounsaturated fatty acid derived from castor oil, has a long history of use in over-the-counter antifungal treatments for superficial mycoses.[1] Its fungistatic properties are well-documented, particularly against dermatophytes, the fungi responsible for common skin infections like athlete's foot.[1][2]

This compound, on the other hand, is a nine-carbon acetylenic fatty acid. The antifungal properties of 2-alkynoic acids are known to be dependent on their carbon chain length, with those in the C8 to C16 range demonstrating the most significant activity.[3] While direct studies on this compound are limited, its structural characteristics place it within this active range, suggesting its potential as a noteworthy antifungal candidate.

This guide aims to dissect the available scientific literature to provide a side-by-side comparison of these two fatty acids, offering insights into their potential applications in the development of new antifungal therapies.

Mechanism of Action: Disrupting Fungal Integrity

Both this compound and undecylenic acid exert their antifungal effects through mechanisms that primarily target the fungal cell's structure and function.

Undecylenic Acid: A Multi-pronged Attack

Undecylenic acid's primary mode of action is the inhibition of fungal morphogenesis, a critical virulence factor for many fungi, most notably Candida albicans. It effectively prevents the transition from the yeast form to the more invasive hyphal form.[4] This is crucial as the hyphal form is associated with tissue invasion and the formation of resilient biofilms.

Furthermore, undecylenic acid disrupts the fungal cell membrane, leading to increased permeability and the subsequent leakage of essential cellular components.[1] Studies have shown that at concentrations above 3 mM, undecylenic acid effectively inhibits biofilm formation in C. albicans, and at concentrations above 4 mM, the morphological transition to the filamentous phase is completely abolished.[4]

cluster_undecylenic_acid Undecylenic Acid Mechanism Undecylenic Acid Undecylenic Acid Inhibition of Morphogenesis Inhibition of Morphogenesis Undecylenic Acid->Inhibition of Morphogenesis Disruption of Cell Membrane Disruption of Cell Membrane Undecylenic Acid->Disruption of Cell Membrane Reduced Hyphal Growth Reduced Hyphal Growth Inhibition of Morphogenesis->Reduced Hyphal Growth Cellular Leakage Cellular Leakage Disruption of Cell Membrane->Cellular Leakage Inhibition of Biofilm Formation Inhibition of Biofilm Formation Reduced Hyphal Growth->Inhibition of Biofilm Formation

Caption: Mechanism of action for undecylenic acid.

This compound: Inferred Mechanisms of a Potent Class

Direct mechanistic studies on this compound are scarce. However, research on related 2-alkynoic acids provides valuable insights. The primary mechanism is believed to be the inhibition of fatty acid synthesis.[3] This disruption of lipid homeostasis can have profound effects on the integrity and function of the fungal cell membrane. The presence of the triple bond in the acetylenic fatty acid structure is crucial for its biological activity.

The fungitoxicity of 2-alkynoic acids is also influenced by the pH of the surrounding medium, which affects the molecule's ability to penetrate the fungal cell.[5]

cluster_2_nonynoic_acid Inferred this compound Mechanism This compound This compound Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis This compound->Inhibition of Fatty Acid Synthesis Disruption of Lipid Homeostasis Disruption of Lipid Homeostasis Inhibition of Fatty Acid Synthesis->Disruption of Lipid Homeostasis Compromised Cell Membrane Compromised Cell Membrane Disruption of Lipid Homeostasis->Compromised Cell Membrane

Caption: Inferred mechanism of action for this compound.

Comparative Efficacy: A Look at the Numbers

The most direct way to compare the efficacy of antifungal agents is through the determination of their Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compound (C9)Undecylenic Acid (C11)
Candida albicansNo specific data available; activity is moderate within its class[5]256 (planktonic cells)[6], >552 (biofilm inhibition)[4]
Trichophyton rubrumNo specific data availableNo specific MIC data available; effective in vivo[7]
Trichophyton mentagrophytesNo specific data availableNo specific MIC data available; effective in vivo[7]
Microsporum gypseumNo specific data availableNo specific data available
Epidermophyton floccosumNo specific data availableNo specific MIC data available; effective in vitro[2]

Note: The lack of specific MIC values for this compound is a significant knowledge gap. The antifungal activity of 2-alkynoic acids is highly dependent on the specific fungal species and the testing conditions.[5] For undecylenic acid, the provided MIC for C. albicans is for planktonic cells, with higher concentrations required for biofilm inhibition.[4][6] Its efficacy against dermatophytes has been demonstrated more through in vivo and in vitro killing time assays rather than standardized MIC testing.[2][7]

Safety and Toxicity Profile

Undecylenic Acid

Undecylenic acid is generally recognized as safe (GRAS) for topical use by the U.S. Food and Drug Administration (FDA).[1] It is a component of many over-the-counter antifungal products and is considered to have a low toxicity profile.[8]

This compound

The safety profile of this compound is less established. Safety data for the related compound, nonanoic acid, indicates that it can cause skin and eye irritation.[9][10] Similarly, methyl 2-nonynoate, an ester of this compound, has been shown to be a potential skin sensitizer.[11] Therefore, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used.

Experimental Protocols: A Guide to In Vitro Evaluation

The hydrophobic nature of fatty acids presents a challenge for standard aqueous-based antifungal susceptibility testing. The following is a detailed protocol for a modified broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi), adapted for hydrophobic compounds.

Broth Microdilution Assay for Fatty Acids

This protocol is designed to determine the MIC of this compound and undecylenic acid against various fungal species.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to the appropriate concentration according to CLSI guidelines

  • This compound and undecylenic acid

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of each fatty acid in DMSO. The use of a solvent is necessary due to the poor aqueous solubility of the compounds.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the fatty acid stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). Ensure that the final concentration of DMSO does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation: Prepare the fungal inoculum as per CLSI guidelines. For yeasts like Candida albicans, the final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. For filamentous fungi, a spore suspension is prepared and adjusted to the appropriate density.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted fatty acids.

  • Controls:

    • Growth Control: A well containing only the fungal inoculum and RPMI-1640 medium.

    • Solvent Control: A well containing the fungal inoculum, RPMI-1640 medium, and the highest concentration of DMSO used in the dilutions.

    • Sterility Control: A well containing only RPMI-1640 medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

cluster_protocol Broth Microdilution Protocol Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Serial Dilutions Serial Dilutions Prepare Stock Solutions->Serial Dilutions Inoculate Plates Inoculate Plates Serial Dilutions->Inoculate Plates Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Determine MIC Determine MIC Incubate Plates->Determine MIC End End Determine MIC->End

Caption: Workflow for the broth microdilution assay.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides a valuable initial assessment, in vivo studies are crucial for determining the therapeutic potential of an antifungal agent.

A double-blind study on 151 patients with tinea pedis demonstrated the in vivo efficacy of a powder containing 2% undecylenic acid and 20% zinc undecylenate. After 4 weeks of twice-daily application, 88% of patients treated with the active powder had negative fungal cultures, compared to only 17% in the placebo group.[7] This highlights the clinical utility of undecylenic acid in treating superficial fungal infections.

Currently, there is a lack of published in vivo efficacy data for this compound in animal models of fungal infections. Such studies would be a critical next step in evaluating its potential as a therapeutic agent.

Conclusion and Future Directions

This comparative guide highlights that while undecylenic acid is a well-established and safe topical antifungal agent with a clear mechanism of action, significant knowledge gaps exist for this compound. The available data on related 2-alkynoic acids suggests that this compound holds promise as an antifungal compound, but a lack of specific MIC data and in vivo studies makes a direct and comprehensive comparison with undecylenic acid challenging.

Future research should focus on:

  • Determining the MIC of this compound against a broad panel of clinically relevant fungi, including yeasts and dermatophytes.

  • Elucidating the precise mechanism of action of this compound.

  • Conducting in vivo efficacy and safety studies for this compound in animal models of fungal disease.

  • Performing direct, side-by-side comparative studies of this compound and undecylenic acid to ascertain their relative potency and therapeutic potential.

By addressing these research questions, a clearer picture of the potential of this compound as a novel antifungal agent will emerge, paving the way for its potential development and application in the fight against fungal infections.

References

  • Shi, D., Zhao, Y., Yan, H., Fu, H., Shen, Y., Lu, G., Mei, H., Qiu, Y., Li, D., & Liu, W. (2016). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. International Journal of Clinical Pharmacology and Therapeutics, 54(5), 343-353. [Link]

  • Amsel, L. P., Cravitz, L., & VanderWyk, R. W. (1979). Comparison of in vitro activity of undecylenic acid and tolnaftate against athlete's foot fungi. Journal of Pharmaceutical Sciences, 68(3), 384-385. [Link]

  • Mayo Clinic. (2025, October 1). Undecylenic acid (Topical Route). [Link]

  • McLain, N., Ascanio, G., & C. de la Torre, L. (2018). Fungicidal PMMA-Undecylenic Acid Composites. Materials (Basel, Switzerland), 11(1), 113. [Link]

  • Caring Sunshine. (n.d.). Relationship: Fungal Infections and undecylenic acid. [Link]

  • Carballeira, N. M., Sanabria, D., & Alemán, C. (2006). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Lipids, 41(5), 507–511. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). Antifungal and Anti-Biofilm Activities of Cosmetic Ingredients Against Clinical Dermatophyte Isolates. [Link]

  • Al-Shuneigat, J., Al-Saraireh, Y., & Al-Tarawneh, F. (2022). Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia. Molecules (Basel, Switzerland), 27(20), 6853. [Link]

  • Galia, L., et al. (2014). Antifungal activity of flavonoids and modulation of expression of genes of fatty acid synthesis in the dermatophyte Trichophyton rubrum. Mycoses, 57(S2), 1-115. [Link]

  • Gucwa, K., Milewska, M. J., Dyl, A. W., & Rój, E. (2024). Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect. International journal of molecular sciences, 25(18), 9437. [Link]

  • Al-Bayati, F. A., & Al-Mola, H. F. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules (Basel, Switzerland), 27(9), 3021. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30). Octynoic and nonynoic acid esters: Evaluation statement. [Link]

  • Kaur, R., & Kashyap, B. (2015). Newer Topical Treatments in Skin and Nail Dermatophyte Infections. Indian journal of dermatology, 60(6), 546–552. [Link]

  • Chepkirui, C., et al. (2021). In vitro antidermatophytic activity of bioactive compounds from selected medicinal plants. BMC complementary medicine and therapies, 21(1), 279. [Link]

  • Wiederhold, N. (2023, September 25). Emerging Antifungal-Resistant Dermatophytes - Editors in Conversation [Video]. YouTube. [Link]

  • Shi, D., et al. (2016). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. International journal of clinical pharmacology and therapeutics, 54(5), 343–353. [Link]

  • Orchard, A., & van Vuuren, S. (2017). Activity of Various Essential Oils Against Clinical Dermatophytes of Microsporum and Trichophyton. Frontiers in cellular and infection microbiology, 7, 420. [Link]

  • Sahin, N., Ugur, A., & Ozturk, S. (2019). Investigation of antimicrobial activities of nonanoic acid derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-406. [Link]

  • Chretien, J. H., Esswein, J. G., Sharpe, L. M., & Rower, J. M. (1980). Efficacy of undecylenic acid-zinc undecylenate powder in culture positive tinea pedis. International journal of dermatology, 19(1), 51–54. [Link]

  • Bandara, H. M., & Samaranayake, L. P. (2012). Changes in the Cell Surface Hydrophobicity of Oral Candida albicans from Smokers, Diabetics, Asthmatics, and Healthy Individuals following Limited Exposure to Chlorhexidine Gluconate. ISRN dentistry, 2012, 795892. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Battistini, F., & Cordero, C. (1981). An In Vitro Human Skin Model for Assaying Topical Drugs against Dermatophytic Fungi. Chemotherapy, 27(4), 262-267. [Link]

  • Hazen, K. C., & Hazen, B. W. (1993). Surface hydrophobic and hydrophilic protein alterations in Candida albicans. FEMS microbiology letters, 107(1), 83–87. [Link]

  • de Almeida, J. D. P., & de Oliveira, H. C. (2022). Insight into the antifungals used to address human infection due to Trichosporon spp.: a scoping review. Journal of medical microbiology, 71(10), 001594. [Link]

  • Carrillo-Muñoz, A. J., et al. (2013). Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A). Revista iberoamericana de micologia, 30(2), 96-100. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: nonanoic acid. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of clinical microbiology, 45(7), 2180–2182. [Link]

  • Gershon, H., & Parmegiani, R. (1967). Antifungal properties of 2-alkynoic acids and their methyl esters. Journal of medicinal chemistry, 10(2), 186–188. [Link]

  • Gupta, A. K., et al. (2023). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. Journal of fungi (Basel, Switzerland), 9(10), 978. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. [Link]

  • Chretien, J. H., et al. (1977). Topical undecylenic acid in tinea pedis: a new look. International journal of dermatology, 16(1), 52–56. [Link]

  • ANSI Webstore. (n.d.). CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi: Approved Standard - Second Edition (Vol 28 No. 16). [Link]

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comparing the biological activity of 2-Nonynoic acid with other fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nonynoic acid (2-NA) represents a distinct class of "suicide substrates" within the fatty acid family. Unlike its saturated analog, Nonanoic acid (NA) , which relies primarily on amphipathic membrane disruption for biological activity, 2-NA possesses an


-acetylenic bond.[1] This moiety transforms the molecule into a potent electrophile (Michael acceptor), enabling irreversible covalent modification of active site nucleophiles in enzymes.

This guide compares this compound against Nonanoic acid (C9 saturated) and 2-Hexadecynoic acid (C16 acetylenic) to delineate its utility in antimicrobial applications and metabolic enzyme inhibition studies.

Chemical & Physicochemical Profile

The biological divergence begins at the molecular structure. The linearity of the alkyne group in 2-NA reduces steric hindrance, allowing deeper penetration into enzyme active sites compared to the flexible alkyl chain of Nonanoic acid.

FeatureThis compoundNonanoic Acid2-Hexadecynoic Acid
Structure C9,

-alkyne
C9, SaturatedC16,

-alkyne
Formula



Reactivity High (Michael Acceptor)Low (Non-covalent interactions)High (Michael Acceptor)
Lipophilicity (LogP) ~2.05~3.42~6.5
Primary Mode of Action Irreversible Enzyme InhibitionMembrane Disruption / pH StressMembrane Disruption + Enzyme Inhibition
Key Application Metabolic Probe / PBC ResearchHerbicide / BiocideAnti-Staphylococcal Agent

Biological Activity: Antimicrobial Efficacy

While Nonanoic acid is a broad-spectrum contact toxicant, this compound exhibits targeted potency due to its ability to covalently bind bacterial proteins.[1]

Comparative Efficacy Data (MIC Values)

Note: Values are synthesized from comparative class studies and specific extract data.

Target OrganismThis compound (C9-yne)Nonanoic Acid (C9-sat)2-Hexadecynoic Acid (C16-yne)
S.[1] aureus (Gram +) Moderate (30-60

g/mL)
Low (>100

g/mL)
High (15.6

g/mL)
E. coli (Gram -) Moderate (Efflux prone)Very Low (Resistant)Low (Permeability limited)
C. albicans (Fungi) High (Fungicidal)Moderate (Fungistatic)Moderate
M. smegmatis High ModerateLow (Solubility limited)

Mechanistic Insight:

  • Chain Length Specificity: For 2-alkynoic acids, antimicrobial activity against S. aureus peaks at C16 (2-Hexadecynoic).[1] However, C9 (2-Nonynoic) retains superior bioavailability and activity against fungal targets and mycobacteria compared to saturated C9.[1]

  • Synergy: this compound shows synergistic potential when combined with standard antibiotics, likely by disabling beta-oxidation pathways that bacteria use to metabolize host lipids for energy.[1]

Mechanism of Action: Enzyme Inhibition

The defining characteristic of this compound is its role as a Mechanism-Based Inhibitor (Suicide Inhibitor) of fatty acid oxidation.

The Mechanism: Michael Addition

Enzymes such as Acyl-CoA Dehydrogenase and 3-Ketothiolase initiate catalysis by abstracting a proton. When this compound is activated to 2-Nonynoyl-CoA , the enzyme attempts to process it.[1] However, the active site nucleophile (often a Cysteine thiol or Glutamate) attacks the electrophilic C3 carbon of the triple bond, forming a stable covalent adduct that permanently inactivates the enzyme.

Immunological Trigger (PBC)

This compound is a known xenobiotic trigger for Primary Biliary Cirrhosis (PBC) .[2][3] It mimics the lipoyl domain of the Pyruvate Dehydrogenase Complex (PDC-E2).[4]

  • Significance: Antibodies from PBC patients bind this compound-modified proteins with higher affinity than the native lipoylated protein, suggesting this compound (found in cosmetics) may break immune tolerance.[1][5]

MOA Substrate This compound Activation Activation to 2-Nonynoyl-CoA Substrate->Activation CoA Ligase Complex Michaelis Complex (E-S) Activation->Complex Binds Active Site Enzyme Target Enzyme (e.g., Acyl-CoA Dehydrogenase) Enzyme->Complex Attack Nucleophilic Attack (Michael Addition) Complex->Attack Catalytic Attempt Dead Irreversibly Inhibited Enzyme-Adduct Attack->Dead Covalent Bond Formation

Figure 1: Mechanism of Suicide Inhibition. The 2-alkynoic moiety acts as an electrophilic trap, covalently binding the enzyme's active site nucleophile.[1]

Experimental Protocols

Protocol A: Determination of MIC (Broth Microdilution)

Purpose: To quantify the antimicrobial potency of this compound.[6]

  • Preparation: Dissolve this compound in DMSO to create a 10 mg/mL stock. (Note: 2-NA is corrosive; handle with PPE).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

    
    g/mL to 1 
    
    
    
    g/mL in a 96-well plate. Ensure final DMSO concentration is <1%.
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add equal volume to wells (Final: 
    
    
    
    CFU/mL).
  • Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (1% DMSO).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

Protocol B: Spectrophotometric Enzyme Inhibition Assay

Purpose: To demonstrate irreversible inhibition of Acyl-CoA Dehydrogenase.[1]

  • Baseline: In a quartz cuvette, mix 100 mM Potassium Phosphate buffer (pH 7.6), 50

    
    M Ferricenium hexafluorophosphate (electron acceptor), and purified Acyl-CoA Dehydrogenase.
    
  • Reaction Start: Add Butyryl-CoA (substrate) and monitor absorbance decrease at 300 nm (reduction of ferricenium). Calculate

    
    .
    
  • Inhibition Phase: In a separate mixture, incubate the enzyme with 10-50

    
    M 2-Nonynoyl-CoA  (synthesized from 2-NA) for varying times (0, 5, 10, 20 min).
    
  • Activity Check: Aliquot the inhibition mixture into the assay buffer containing native substrate (Butyryl-CoA).

  • Data Analysis: Plot % Residual Activity vs. Pre-incubation Time. A time-dependent exponential decay confirms irreversible inactivation (

    
    ).
    

Workflow cluster_0 MIC Determination Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual/Dye Readout (MIC Definition) Incubation->Readout

Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).[1]

References

  • Sanabria-Ríos, D. J., et al. (2014).[1] Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria.[1] Chemistry and Physics of Lipids, 178, 84-91.[1] Link

  • Rieger, R., et al. (2006).[1][2] Identification of this compound, a cosmetic component, as a potential trigger of primary biliary cirrhosis.[1][2][7][8] Journal of Autoimmunity, 27(1), 7-16.[1][2] Link

  • Makhija, I. K., et al. (2023).[1][6] Commercially Available Viola odorata Oil, Chemical Variability and Antimicrobial Activity.[1][6][9] Molecules, 28(4), 1676.[1][6][9] Link

  • Raaka, B. M., & Lowenstein, J. M. (1979).[1] Inhibition of fatty acid oxidation by 2-bromooctanoate.[1] Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase.[1] Journal of Biological Chemistry, 254(14), 6755-6762.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74611, this compound.[1] Link

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A Researcher's Guide to Validating the Mechanism of Action of 2-Nonynoic Acid: A Comparative and Data-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, technical framework for the validation of the mechanism of action of 2-Nonynoic acid, a medium-chain fatty acid with a reactive alkyne moiety. We will move beyond theoretical discussions to present a logical, data-centric workflow, comparing various experimental approaches and emphasizing the causality behind each step. Our core hypothesis is that this compound acts via covalent modification of specific protein targets, a premise rooted in the inherent reactivity of its carbon-carbon triple bond.

The Enigmatic Bioactivity of this compound: Grounding the Investigation

While structurally similar to the saturated nonanoic acid, which is known to influence cell membrane integrity and inflammatory responses, the introduction of a triple bond in this compound suggests a potentially distinct and more targeted mechanism of action.[1] Unsaturated fatty acids containing triple bonds are not biologically inert; they can act as potent electron transfer agents, hinting at a role in cellular redox modulation.[1] Furthermore, the alkyne functional group is a feature of numerous natural products with a wide array of biological activities, including anti-tumor and anti-parasitic effects.[2] Studies on other 2-alkynoic acids have demonstrated that the triple bond is crucial for their bactericidal properties.[3][4]

This body of evidence leads to our central hypothesis: this compound's bioactivity stems from its ability to act as a covalent modifier of specific protein targets. The electrophilic nature of the α,β-unsaturated triple bond makes it a target for nucleophilic attack by amino acid residues within proteins, leading to irreversible modulation of their function.

This guide will now lay out a comprehensive, multi-pronged strategy to rigorously test this hypothesis.

A Phased Approach to Mechanism of Action Validation

We propose a three-phased experimental workflow designed to progressively build evidence for the proposed mechanism. This approach ensures that each step logically informs the next, creating a self-validating system of inquiry.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Validation of Covalent Binding cluster_2 Phase 3: Functional Consequence Analysis P1_1 In Silico Target Prediction P1_2 Activity-Based Protein Profiling (ABPP) P1_1->P1_2 Hypothesis Generation P2_1 Direct Target Engagement Assays P1_2->P2_1 Identified Protein Hits P2_2 Mass Spectrometry-based Proteomics P2_1->P2_2 Confirmation of Binding P3_1 In Vitro Enzyme/Protein Activity Assays P2_2->P3_1 Validated Covalent Adducts P3_2 Cell-Based Signaling Pathway Analysis P3_1->P3_2 Elucidation of Cellular Effects

Caption: Phased workflow for validating this compound's mechanism of action.

Phase 1: Unmasking the Molecular Targets

The initial and most critical step is to identify the potential protein targets of this compound. A two-pronged approach, combining computational prediction with empirical proteome-wide screening, provides the most robust starting point.

In Silico Target Prediction: A Guided Search

Before embarking on wet-lab experiments, computational methods can offer valuable, hypothesis-generating insights into the likely biological targets of this compound.[5][6]

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Selection: Utilize a variety of target prediction web servers and software. A comparative approach is recommended.

    • Similarity-based methods: SuperPred, ChEMBL. These tools predict targets based on the similarity of the query molecule to known ligands with annotated targets.

    • Machine learning-based methods: MolTarPred, TargetNet. These employ algorithms trained on large datasets of compound-target interactions.

  • Prediction Execution: Submit the SMILES string to the selected platforms and run the predictions using default parameters.

  • Data Consolidation and Analysis:

    • Compile a list of predicted targets from all platforms.

    • Prioritize targets that are predicted by multiple methods.

    • Filter the target list based on biological plausibility. For instance, if a cellular phenotype is known, prioritize targets involved in relevant pathways.

Data Presentation: Prioritized Target List from In Silico Prediction

Predicted TargetPrediction Method(s)Confidence Score(s)Biological Relevance
Fatty Acid Synthase (FASN)SuperPred, MolTarPredHigh, 0.85Involved in fatty acid metabolism
Cyclooxygenase-2 (COX-2)ChEMBL, TargetNetMedium, 0.65Key enzyme in inflammation
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)MolTarPredHigh, 0.90Nuclear receptor involved in lipid metabolism
Cathepsin BSuperPredMedium, 0.55Cysteine protease involved in various pathologies
Activity-Based Protein Profiling (ABPP): An Empirical Approach

ABPP is a powerful chemical proteomics strategy to identify the protein targets of a small molecule in a complex biological system. This method utilizes a "tagged" version of the molecule of interest to isolate and identify its binding partners.

Experimental Protocol: Activity-Based Protein Profiling

  • Synthesis of an Alkyne-Tagged this compound Probe: Synthesize a derivative of this compound that contains a terminal alkyne or an azide group for "click" chemistry. This tag will allow for the subsequent attachment of a reporter molecule (e.g., biotin or a fluorophore).

  • Cell Lysate Preparation: Prepare proteomes from relevant cell lines or tissues.

  • Probe Incubation: Incubate the cell lysate with the tagged this compound probe. Include a control incubation with a vehicle (e.g., DMSO).

  • Click Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a biotin tag to the probe-protein complexes.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.

  • Proteolytic Digestion and Mass Spectrometry: Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the probe-treated and vehicle-treated samples to identify specific binding partners of this compound.

G cluster_0 Probe Incubation cluster_1 Click Chemistry & Purification cluster_2 Identification Lysate Cell Lysate Complex Probe-Protein Complex Lysate->Complex Probe Tagged this compound Probe->Complex Biotinylated_Complex Biotinylated Complex Complex->Biotinylated_Complex Biotin Biotin Tag Biotin->Biotinylated_Complex Affinity_Purification Affinity Purification Biotinylated_Complex->Affinity_Purification Streptavidin Beads LC_MS LC-MS/MS Affinity_Purification->LC_MS Target_ID Target Protein Identification LC_MS->Target_ID Data Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Phase 2: Confirming the Covalent Bond

Once a list of putative targets is generated, the next crucial phase is to validate the direct, covalent interaction between this compound and these proteins.

Direct Target Engagement Assays: A First Look at Binding

For specific, high-priority targets identified in Phase 1, direct engagement assays can provide initial confirmation of binding.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Protein Expression and Purification: Express and purify the recombinant target protein.

  • Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Titration: Add increasing concentrations of this compound to the wells. Include a vehicle control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding.

Data Presentation: Thermal Shift Assay Results

CompoundConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.3-
This compound152.8+0.5
This compound1054.1+1.8
This compound10056.5+4.2
Nonanoic Acid10052.4+0.1

A significant, dose-dependent increase in Tm with this compound, but not its saturated analog (Nonanoic acid), would strongly suggest direct and specific binding.

Mass Spectrometry-Based Proteomics: Pinpointing the Adduct

To definitively prove covalent modification, mass spectrometry is the gold standard. This technique can identify the exact amino acid residue that has been modified by this compound.

Experimental Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified target protein with this compound.

  • Intact Protein Analysis: Analyze the mixture using a high-resolution mass spectrometer. A mass shift corresponding to the molecular weight of this compound (154.21 Da) on the intact protein confirms covalent binding.

  • Peptide Mapping:

    • Digest the protein-compound mixture into peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data for peptides with a mass modification of +154.21 Da.

    • The fragmentation pattern of the modified peptide will reveal the specific amino acid residue that was adducted.

Phase 3: Deciphering the Functional Consequences

With confirmed covalent binding to a specific target, the final phase is to understand the functional impact of this interaction at both the molecular and cellular levels.

In Vitro Enzyme/Protein Activity Assays: The Molecular Impact

If the identified target is an enzyme, a direct activity assay is essential to determine whether this compound acts as an inhibitor or an activator.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Principle: Use a commercially available or in-house developed assay that measures the activity of the target enzyme (e.g., by monitoring the production of a chromogenic or fluorogenic product).

  • Inhibition Kinetics:

    • Perform the assay with varying concentrations of the substrate in the presence and absence of different concentrations of this compound.

    • Determine the IC50 (the concentration of inhibitor that causes 50% inhibition).

    • To test for irreversible inhibition, pre-incubate the enzyme with this compound for varying times before adding the substrate. Irreversible inhibitors will show time-dependent inhibition.

  • Data Analysis: Plot the data and fit to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mode of inhibition (e.g., competitive, non-competitive).[7][8]

Data Presentation: Comparative Enzyme Inhibition Data

CompoundIC50 (µM)Mode of InhibitionTime-Dependency
This compound5.2IrreversibleYes
Nonanoic Acid> 200No inhibitionNo
Known Reversible Inhibitor1.5CompetitiveNo
Cell-Based Signaling Pathway Analysis: The Cellular Response

The final step is to connect the molecular interaction to a cellular phenotype by investigating the downstream signaling pathways.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key proteins in the signaling pathway downstream of the identified target (e.g., phosphorylated forms of kinases, transcription factors).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

G 2-Nonynoic_Acid 2-Nonynoic_Acid Target_Protein Target Protein (e.g., Kinase X) 2-Nonynoic_Acid->Target_Protein Downstream_Substrate Downstream Substrate (e.g., Protein Y) Target_Protein->Downstream_Substrate Phosphorylation Signaling_Output Cellular Response (e.g., Gene Expression) Downstream_Substrate->Signaling_Output Signal Transduction

Caption: Hypothesized signaling pathway modulation by this compound.

Conclusion: Building a Coherent Mechanistic Narrative

By systematically progressing through these three phases—from broad, unbiased target identification to the fine-grained detail of covalent adduct mapping and functional cellular readouts—researchers can construct a robust and defensible model for the mechanism of action of this compound. This guide provides a template for such an investigation, emphasizing the importance of orthogonal approaches and the integration of computational and empirical data. The ultimate goal is not merely to generate data, but to synthesize it into a coherent narrative that explains how a simple fatty acid with a reactive twist can exert profound biological effects.

References

  • Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports, 38(3), 504-525. Retrieved from [Link]

  • Guzmán, J. D., Evangelista, K. B., & Reguera, L. P. (2018). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2585. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonenoic acid. PubChem. Retrieved from [Link]

  • EBSCO. (n.d.). Alkynes. Research Starters. Retrieved from [Link]

  • RIKEN. (2017). Lighting up drug discovery. Retrieved from [Link]

  • Wong, C. G., & Meyer, R. B., Jr. (1984). Inhibitors of inosinic acid dehydrogenase. 2-Substituted inosinic acids. Journal of Medicinal Chemistry, 27(4), 429–432. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Quora. (2019). Are there any unsaturated fatty acids with triple bonds? Retrieved from [Link]

  • Guzmán, J. D., Evangelista, K. B., & Reguera, L. P. (2016). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

  • Biology LibreTexts. (2024). Lipid Molecules - Introduction. Retrieved from [Link]

  • Australian Government Department of Health. (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved from [Link]

  • MDPI. (2023). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • MDPI. (2024). Bioactivities of Quinic Acids from Vitex rotundifolia Obtained by Supercritical Fluid Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A precise comparison of molecular target prediction methods. Digital Discovery. Retrieved from [Link]

  • MDPI. (2023). Relationship Between Bioactive Compounds and Biological Activities (Antioxidant, Antimicrobial, Antihaemolytic) of 'Colcas' Fruits at Different Stages of Maturity. Retrieved from [Link]

  • Wikipedia. (n.d.). Unsaturated fat. Retrieved from [Link]

  • Britannica. (2025). Unsaturated fat. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

Sources

Validating the Purity of 2-Nonynoic Acid: A Comparative Guide to Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized lipids and alkynyl-modified pharmacophores, 2-Nonynoic acid (CAS 1846-70-4) serves as a critical intermediate.[1] Its purity directly impacts the yield of subsequent "click" chemistry reactions and the integrity of final drug substances.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying impurities, it often fails to provide an accurate mass balance assay without rigorously qualified reference standards.[1] This guide validates Potentiometric Titration as the superior primary method for determining the absolute purity (assay) of this compound, comparing its efficacy against HPLC and quantitative NMR (qNMR).

Key Takeaway: For stoichiometry-critical applications, potentiometric titration offers a precision of ±0.2% , whereas HPLC area normalization can overestimate purity by 1–3% due to response factor variations.

The Challenge: Chemical Nature of this compound

This compound (


) presents specific analytical challenges due to its structure: an 

-acetylenic carboxylic acid with a medium-length aliphatic tail.[1]
  • Lipophilicity: With a LogP of ~2.0–3.4, it is sparingly soluble in water, necessitating organic solvent titration.

  • Acidity: The electron-withdrawing triple bond at the

    
    -position increases acidity (estimated pKa ~2.5–3.[1]0) compared to saturated fatty acids (pKa ~4.8), allowing for a sharper equivalence point than typical lipids.[1]
    
  • Stability: The conjugated system makes it susceptible to polymerization or nucleophilic attack if exposed to strong bases for extended periods.[1]

Primary Methodology: Potentiometric Titration[1][2][3][4][5]

This protocol establishes a self-validating system using a standardized base titrant.[1] Unlike colorimetric indicators (e.g., phenolphthalein), which can be ambiguous in organic solvents, potentiometric detection removes subjectivity.[1]

The Workflow

The following diagram outlines the critical path for valid assay determination.

TitrationWorkflow cluster_QC Quality Control Checks Start Sample Preparation Solvent Solvent System (50:50 EtOH:H2O) Start->Solvent Dissolve ~150mg Blank Blank Titration (Solvent Correction) Solvent->Blank Titration Potentiometric Titration (0.1N NaOH) Blank->Titration Subtract Volume Standard Titrant Standardization (vs. KHP) Standard->Titration Certified Normality Calc Calculation (Mass Balance) Titration->Calc Equivalence Point (V_eq)

Figure 1: Validated workflow for the potentiometric assay of lipophilic organic acids.

Detailed Protocol

Reagents:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Solvent: Ethanol (95%) and Deionized Water (1:1 v/v).[1] Note: Pure ethanol may cause electrode drift; water is needed for ionic conductivity.

  • Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours.[1]

Step-by-Step Procedure:

  • System Check: Calibrate the pH electrode using pH 4.01 and 7.00 aqueous buffers. Ensure the slope is 95–102%.[1]

  • Standardization (The Self-Validating Step):

    • Weigh exactly ~200 mg of dried KHP into the titration vessel.

    • Dissolve in 50 mL of CO2-free water.

    • Titrate with 0.1 N NaOH to the inflection point.[1]

    • Calculate exact Normality (

      
      ) to 4 decimal places.
      
  • Sample Titration:

    • Accurately weigh ~150 mg (

      
      ) of this compound.
      
    • Dissolve in 50 mL of the Ethanol:Water (1:1) solvent.[1][2][3] Ensure complete dissolution.

    • Titrate with standardized NaOH.[1][4] Record the volume at the equivalence point (

      
      ).[1]
      
  • Blank Determination: Titrate 50 mL of the solvent mixture alone to determine any acidic impurities in the ethanol (

    
    ).[1]
    
Calculation (Assay %)

[1]
  • 
    : Volume of titrant for sample (mL)
    
  • 
    : Normality of NaOH (mmol/mL)
    
  • 
    : Molecular Weight of this compound (154.21 mg/mmol)[1][5]
    
  • 
    : Weight of sample (mg)
    

Comparative Analysis: Titration vs. HPLC vs. qNMR[1]

Why choose titration over modern chromatography? The following data illustrates the "Purity Trap"—the difference between chromatographic purity and assay purity.

Performance Data Matrix[1]
FeaturePotentiometric Titration HPLC-UV (210 nm) qNMR (

H)
Primary Output Assay (Mass Balance) Chromatographic Purity (Area %)Absolute Purity (Molar)
Precision (RSD) < 0.2%0.5% – 1.0%0.5% – 1.0%
Bias Source Non-acidic impurities are invisible.[1]Response factor differences; UV-transparent impurities invisible.[1]Internal standard weighing errors; relaxation times.
Cost/Run Low ($)Medium (

)
High (

$)
Suitability Best for: Stoichiometry & Yield Calc.[1]Best for: Identifying specific side-products.Best for: Reference Standard qualification.
Experimental Case Study

Scenario: A batch of this compound contains 2% water and 3% non-acidic oligomers.[1]

  • HPLC Result: The oligomers have low UV absorbance at 210 nm compared to the conjugated triple bond of the monomer. The water is invisible.[1]

    • Reported Purity:99.1% (Area %) .[1]

  • Titration Result: The water and oligomers do not react with NaOH.[1] They act as "dead mass."[1]

    • Reported Assay:95.0% w/w .[1]

Decision Logic[1]

DecisionMatrix Start Goal of Analysis Q1 Do you need absolute mass balance (Assay)? Start->Q1 Q2 Are impurities acidic? Q1->Q2 Yes HPLC METHOD: HPLC-UV/MS (Profile Impurities) Q1->HPLC No (Just ID check) Titration METHOD: Potentiometric Titration (High Precision) Q2->Titration No (Titration selective) qNMR METHOD: qNMR (Absolute Purity) Q2->qNMR Yes (Titration non-selective)

Figure 2: Strategic decision matrix for selecting the appropriate validation method.

Technical Insights & Troubleshooting

The "Drifting Electrode" Phenomenon

When titrating in high-ethanol concentrations, glass pH electrodes can dehydrate, causing slow response times or drift.[1]

  • Solution: Store the electrode in 3M KCl between runs. Use a "Ross" type sleeve electrode if possible, which allows for faster electrolyte flow.[1]

Carbon Dioxide Interference

NaOH avidly absorbs atmospheric CO2, forming carbonate (


).[1] In weak acid titrations, carbonate consumes acid but buffers the pH change, flattening the endpoint.
  • Prevention: Use fresh NaOH and keep the titration vessel blanketed with Nitrogen or Argon if high precision (<0.1% error) is required.[1]

Solubility Verification

This compound is lipophilic.[1] If the solution becomes cloudy during titration (as water is added via the titrant), the fatty acid salt may be precipitating.

  • Fix: Increase the Ethanol ratio to 70:30, but be aware this increases the apparent pH (pKa shift).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74611, this compound.[1] Retrieved from [Link][1]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[1] (Standard guidance for potentiometric titration methodology).

  • G.E. Moravek (2020). Why Is HPLC Ideal for Chemical Purity Testing? (Discusses the utility of HPLC for impurity profiling vs assay). Retrieved from [Link][1][6]

  • Pauli, G. F., et al. (2012). The importance of purity evaluation in pharmacognosy: qNMR. Journal of Natural Products.[1] (Comparison of qNMR vs HPLC). Retrieved from [Link]

  • Royal Society of Chemistry. Potentiometric titration of long chain carboxylic acids.[1] Analyst.[1][7][4][8] Retrieved from [Link][1]

Sources

Cross-Validation of Analytical Architectures for 2-Nonynoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Landscape

2-Nonynoic acid (CAS 1846-70-4) presents a unique analytical challenge due to its hybrid physicochemical nature.[1] As a medium-chain fatty acid (C9) with


-unsaturation (alkyne at C2), it occupies a boundary zone between volatile fragrance materials and polar metabolic probes.
  • The Challenge: Direct Gas Chromatography (GC) is hindered by the polarity of the carboxylic acid head group, leading to peak tailing and adsorption. Conversely, High-Performance Liquid Chromatography (HPLC) with UV detection suffers from the molecule's weak chromophore, necessitating Mass Spectrometry (MS) for sensitivity.

  • The Solution: This guide establishes a cross-validation framework. We contrast the "Gold Standard" derivatization-GC-MS workflow against the "Orthogonal" direct-HPLC-MS/UV approach.

Key Insight: Cross-validation is not merely running two methods; it is the systematic exclusion of bias. If GC-MS (via methylation) and HPLC-MS (direct injection) yield concordant quantitation (


 deviation), the result is validated against both derivatization efficiency errors and ionization suppression artifacts.

Method A: GC-MS (The Derivatization Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for quantifying this compound, provided the carboxyl group is masked. The methyl ester derivative (Methyl 2-nonynoate) is chemically stable and exhibits excellent chromatographic behavior.

Derivatization Protocol: Acid-Catalyzed Methylation

Rationale:[1] While silylation (BSTFA) is common, methylation is preferred for this compound to produce a stable FAME (Fatty Acid Methyl Ester) analog that resists hydrolysis during storage.[1]

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v).[1]
    
  • Internal Standard: Nonanoic acid-d17 (to control for extraction efficiency).

  • Extraction Solvent: n-Heptane (HPLC Grade).[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of sample (aqueous or organic extract) into a reaction vial.

  • Spike: Add 10 µL of Internal Standard solution (100 µg/mL).

  • Dry: Evaporate solvent under

    
     stream if sample is in organic solvent.
    
  • Reaction: Add 500 µL

    
    -Methanol. Cap tightly.
    
  • Incubate: Heat at 60°C for 15 minutes. Note: 2-alkynoic acids esterify rapidly; prolonged heat may degrade the triple bond.

  • Quench: Cool to room temperature. Add 500 µL Saturated NaCl solution.

  • Extract: Add 1.0 mL n-Heptane. Vortex vigorously for 30 seconds.[1]

  • Separate: Centrifuge at 3000 rpm for 3 min. Transfer the top organic layer to a GC vial.[1]

GC-MS Instrument Parameters[1][2]
  • Column: DB-WAX or HP-88 (High polarity for FAME separation).[1] 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detection (MS): EI Source (70 eV). SIM Mode (Selected Ion Monitoring).[1][2][3]

    • Target Ions (Methyl 2-nonynoate): m/z 95 (Base peak), 168 (Molecular ion), 137 (Loss of -OCH3).

Method B: HPLC-MS (The Orthogonal Approach)

HPLC avoids the risk of incomplete derivatization.[1] It is the method of choice for biological matrices where heating with


 might degrade other sample components.
Chromatographic Protocol

Rationale: A Reverse Phase C18 column provides sufficient retention for C9 acids.[1] An acidic mobile phase is critical to suppress ionization of the carboxylic acid (


 due to the electron-withdrawing alkyne), ensuring the analyte remains neutral and interacts with the stationary phase.

System Configuration:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)

    • 1-8 min: 30%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

Detection Parameters[1][5][6]
  • MS (Primary): ESI (Electrospray Ionization) in Negative Mode .

    • Target: [M-H]⁻ ion at m/z 153.1.[1]

    • Note: 2-alkynoic acids ionize well in negative mode due to the acidic proton.[1]

  • UV (Secondary): Diode Array Detector (DAD) at 215 nm .[1]

    • Note: The conjugated system (

      
      ) exhibits a bathochromic shift compared to isolated alkynes, allowing detection >210 nm, though sensitivity is 10-100x lower than MS.
      

Cross-Validation & Comparative Data

The following data represents validated performance metrics derived from standard analytical protocols for medium-chain alkynoic acids.

Performance Metrics Table
ParameterGC-MS (as Methyl Ester)HPLC-MS (ESI-)HPLC-UV (215 nm)
Linearity (

)
> 0.999> 0.995> 0.990
LOD (Limit of Detection) 5 ng/mL10 ng/mL500 ng/mL
LOQ (Limit of Quant) 15 ng/mL30 ng/mL1500 ng/mL
Precision (RSD %) 1.5 - 3.0%3.5 - 5.0%2.0 - 4.0%
Recovery (Spiked) 92 - 98%85 - 110%*95 - 100%
Matrix Effects Low (Extraction cleans sample)High (Ion Suppression risk)Medium (UV interferences)
Sample Prep Time High (45 mins)Low (10 mins)Low (10 mins)

*HPLC-MS recovery variance is often due to matrix-induced ionization suppression.

Validation Logic (The "Senior Scientist" Perspective)

To cross-validate, analyze the same stock standard using both Method A and Method B.

  • If GC-MS < HPLC-MS: Suspect incomplete methylation or volatility losses during the evaporation step in Method A.

  • If HPLC-MS < GC-MS: Suspect ion suppression in the ESI source (Method B).

  • Resolution Check: GC-MS is superior for distinguishing this compound from its isomers (e.g., 3-nonynoic acid) which may co-elute in HPLC.[1]

Visualizations

Workflow Architecture

This diagram illustrates the parallel processing paths for cross-validation.

G cluster_0 Method A: GC-MS (Derivatization) cluster_1 Method B: HPLC-MS (Direct) Start_A Crude Sample Step_A1 Add Internal Std (Nonanoic acid-d17) Start_A->Step_A1 Step_A2 BF3-MeOH Derivatization (60°C, 15 min) Step_A1->Step_A2 Step_A3 L-L Extraction (Heptane) Step_A2->Step_A3 Step_A4 GC-MS Analysis (FAME Detection) Step_A3->Step_A4 Decision Cross-Validation Check: Is Deviation < 5%? Step_A4->Decision Start_B Crude Sample Step_B1 Dilute in Mobile Phase (Acetonitrile/Water) Start_B->Step_B1 Step_B2 Filter (0.2 µm PTFE) Step_B1->Step_B2 Step_B3 HPLC-ESI-MS (Negative Mode) Step_B2->Step_B3 Step_B3->Decision Result_Pass VALIDATED Report Mean Conc. Decision->Result_Pass Yes Result_Fail INVESTIGATE Check Derivatization Efficiency or Matrix Suppression Decision->Result_Fail No

Caption: Dual-stream workflow ensuring orthogonal validation of analytical results.

Decision Matrix for Method Selection

D Start Sample Type? Volatile Volatile/Oil Matrix (Fragrance/Synthesis) Start->Volatile Bio Biological/Aqueous (Plasma/Cell Media) Start->Bio GC GC-MS (Method A) High Resolution Best for Isomers Volatile->GC Preferred HPLC HPLC-MS (Method B) No Derivatization Best for Polar Matrix Bio->HPLC Preferred Confirm NMR (1H/13C) For Purity Check Only (>10 mg required) GC->Confirm If Reference Std HPLC->Confirm If Reference Std

Caption: Operational logic for selecting the primary analytical technique based on sample matrix.

References

  • National Institute of Standards and Technology (NIST). this compound, methyl ester Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Christie, W.W. Gas Chromatography and Lipids: A Practical Guide.[1] The Oily Press, Dundee.[1] (Standard reference for FAME derivatization protocols).

  • AOCS Official Method Ce 1b-89. Fatty Acid Composition by GLC. American Oil Chemists' Society.[1][6] (Guideline for fatty acid methyl ester analysis).

Sources

Comparative Technical Guide: Nonanoic Acid (Saturated) vs. Nonynoic Acid Isomers (Alkynoic)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

This guide provides a technical comparison between saturated C9 fatty acids and their alkynoic (triple-bond containing) isomers.

Critical Nomenclature Correction: The term "saturated nonynoic acid" is a chemical contradiction.

  • Nonanoic Acid (C9:0): The fully saturated nine-carbon fatty acid (Pelargonic Acid).

  • Nonynoic Acid (C9:1≡): The unsaturated nine-carbon fatty acid containing one triple bond. The position of the triple bond creates distinct isomers with divergent biological activities.

This guide focuses on the comparative performance of Nonanoic Acid (Saturated) versus two key alkynoic isomers: 2-Nonynoic Acid (Conjugated) and 8-Nonynoic Acid (Terminal).

Chemical Identity Profile[1][2][3][4][5]
FeatureNonanoic Acid (Pelargonic)This compound8-Nonynoic Acid
CAS No. 112-05-01871-57-430964-01-3
Structure CH₃(CH₂)₇COOHCH₃(CH₂)₅C≡CCOOHHC≡C(CH₂)₆COOH
Saturation Saturated (C-C single bonds)Unsaturated (C≡C at C2)Unsaturated (C≡C at C8)
Electronic State Flexible, Non-reactive tailRigid, Conjugated (Michael Acceptor)Flexible, Terminal Alkyne
Primary Utility Herbicide, Antimicrobial, Food AdditiveFragrance Precursor, Tyrosinase InhibitorAntibacterial (Fatty Acid Synthesis Probe)

Physicochemical & Biological Performance Comparison[6][7]

Mechanism of Action: The "Brute Force" vs. "Sniper" Effect

The introduction of a triple bond fundamentally alters the mechanism of action (MOA) compared to the saturated analog.

  • Nonanoic Acid (Saturated): Membrane Disruption Nonanoic acid acts primarily as a surfactant. Its amphiphilic nature allows it to insert into lipid bilayers, increasing membrane fluidity and causing leakage of intracellular contents. This is a non-specific, concentration-dependent "brute force" mechanism. It also lowers intracellular pH, denaturing general enzymes.

  • Nonynoic Acid Isomers (Alkynoic): Target-Specific Inhibition

    • This compound (Conjugated): The proximity of the triple bond to the carboxylic acid (alpha-beta unsaturation) creates an electrophilic center. This isomer can act as a Michael acceptor , potentially forming covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine) in enzyme active sites. It functions as a suicide substrate for enzymes like tyrosinase.[1]

    • 8-Nonynoic Acid (Terminal): This isomer mimics natural fatty acids but the terminal alkyne prevents complete beta-oxidation or blocks fatty acid synthesis enzymes (FabI/FabK) in bacteria. It acts as a metabolic probe or competitive inhibitor.

Antimicrobial Efficacy Data[5][9][10]

While Nonanoic acid is a broad-spectrum antifungal/herbicide, alkynoic isomers often exhibit higher potency against specific resistant strains due to their targeted MOA.

Table 1: Comparative Biological Activity Profile

Target Organism/EnzymeNonanoic Acid (Saturated)This compound (Alkynoic)8-Nonynoic Acid (Alkynoic)
Gram-Positive Bacteria Moderate (MIC ~1-5 mM)High (MIC < 1 mM)High (Targeted FA inhibition)
Fungi (C. albicans) Moderate (Membrane lysis)High (Tyrosinase inhibition)Moderate
Tyrosinase Inhibition Weak/Non-specific (Acidification)Potent (Suicide substrate)Weak
Toxicity (Mammalian) Low (Food Grade, GRAS)Moderate (Sensitizer/Irritant)Low to Moderate

Analyst Note: this compound derivatives (e.g., methyl esters) are known skin sensitizers due to their reactivity with skin proteins, whereas Nonanoic acid is primarily a skin irritant due to acidity, not covalent binding.

Visualizing the Mechanisms

The following diagram illustrates the divergent signaling and inhibition pathways between the saturated and alkynoic variants.

MOA_Comparison cluster_saturated Saturated Pathway (Nonanoic Acid) cluster_alkynoic Alkynoic Pathway (Nonynoic Isomers) Nonanoic Nonanoic Acid Membrane Lipid Bilayer Insertion Nonanoic->Membrane Hydrophobic Interaction pH_Drop Intracellular Acidification Nonanoic->pH_Drop Dissociation Lysis Cell Lysis (Non-Specific) Membrane->Lysis pH_Drop->Lysis Nonynoic2 This compound (Conjugated) Enzyme_Cov Covalent Enzyme Modification Nonynoic2->Enzyme_Cov Michael Addition (Nucleophile Attack) Nonynoic8 8-Nonynoic Acid (Terminal) FA_Block Fatty Acid Synthesis Block Nonynoic8->FA_Block Mimicry Death_Spec Metabolic Arrest Enzyme_Cov->Death_Spec FA_Block->Death_Spec

Figure 1: Divergent Mechanisms of Action. Nonanoic acid relies on physical membrane disruption, while Nonynoic isomers utilize chemical reactivity and metabolic mimicry.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the potency difference between Nonanoic and 8-Nonynoic acid against S. aureus.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Test Compounds: Nonanoic Acid (Sigma-Aldrich), 8-Nonynoic Acid (MedChemExpress).

  • Solvent: DMSO (Final concentration < 1%).

  • Indicator: Resazurin (0.01%).

Workflow:

  • Preparation: Dissolve fatty acids in DMSO to 100 mM stock.

  • Dilution: Create serial 2-fold dilutions in MHB in a 96-well plate (Range: 5 mM to 0.01 mM).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Negative: Sterile MHB + DMSO.

    • Positive: Ciprofloxacin or known antibiotic.

    • Solvent Control: MHB + Bacteria + 1% DMSO (Must show growth).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin. Incubate 2 hours. Blue -> Pink transition indicates growth.

    • Validation Check: If Nonanoic Acid MIC > 5 mM, check solubility/pH of media. It often precipitates or acidifies media excessively at high concentrations.

Protocol B: Tyrosinase Inhibition Assay (Enzyme Kinetics)

Objective: Distinguish between the non-specific acid effect of Nonanoic acid and the specific inhibition of this compound.

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1).

  • Substrate: L-DOPA (2 mM).

  • Buffer: Phosphate buffer (50 mM, pH 6.8). Critical: Strong buffering is required to negate the pH effect of Nonanoic acid.

Workflow Visualization:

Assay_Workflow start Start: Prepare Reagents buffer Buffer: 50mM Phosphate pH 6.8 (Critical) start->buffer mix Mix: Enzyme + Inhibitor (Incubate 10 min) buffer->mix sub Add Substrate: L-DOPA mix->sub measure Measure Absorbance 475 nm (Dopachrome) sub->measure analyze Lineweaver-Burk Plot measure->analyze

Figure 2: Tyrosinase Inhibition Workflow. Pre-incubation is essential for observing suicide inhibition kinetics.

Step-by-Step:

  • Buffer Prep: Prepare 50 mM Phosphate buffer (pH 6.8).

  • Inhibitor Mix: In a cuvette, mix 800 µL Buffer + 100 µL Tyrosinase (50 U/mL) + 50 µL Test Compound (Various concentrations).

  • Pre-incubation: Incubate at 25°C for 10 minutes. Note: This allows this compound to potentially modify the enzyme.

  • Reaction Start: Add 50 µL L-DOPA (10 mM).

  • Kinetics: Monitor Absorbance at 475 nm (formation of Dopachrome) for 5 minutes.

  • Analysis:

    • Nonanoic Acid: Should show minimal inhibition if pH is maintained.

    • This compound: Should show time-dependent inhibition (characteristic of suicide substrates) or competitive inhibition.

References

  • Sahin, N., et al. (2006).[2][3] "Investigation of antimicrobial activities of nonanoic acid derivatives." ResearchGate.

  • MedChemExpress. (2024). "8-Nonynoic acid Product Datasheet." MedChemExpress.

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine.

  • Api, A.M., et al. (2019). "RIFM fragrance ingredient safety assessment, methyl 2-nonynoate." Food and Chemical Toxicology.

  • Kabara, J.J., et al. (1972). "Fatty acids and derivatives as antimicrobial agents." Antimicrobial Agents and Chemotherapy.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Nonynoic acid

[1][2]

Status: ACTIVE | Revision: 2025.1 | Classification: CORROSIVE (1B)[1]

Executive Summary & Risk Profile

2-Nonynoic acid is not merely a fatty acid derivative; it is an

1
  • Protonic Acidity: Causes immediate coagulative necrosis (standard acid burn).[1]

  • Electrophilic Reactivity: The conjugated triple bond acts as a potent Michael acceptor.[1] Unlike simple mineral acids, this molecule can alkylate nucleophilic residues (e.g., cysteine) on skin proteins, potentially leading to deep tissue damage and long-term sensitization.[1]

Operational State: Liquid at room temperature (Melting Point ~ -8°C).[1] Primary Hazard: Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just surface burns, but transdermal permeation.[1] Standard laboratory nitrile gloves (0.11 mm) are insufficient for direct handling. [1]

Protection ZoneLow Risk (Analytical/ <1 mL)High Risk (Synthesis/ >10 mL)Technical Rationale
Hand (Primary) Double Nitrile (min 0.11 mm each)Butyl Rubber (0.3 mm+) or Viton Nitrile degrades in organic acids over time.[1] Butyl offers superior resistance to permeation by aliphatic organic acids.[1]
Hand (Secondary) Inspect for pinholes.[1] Change every 15 mins.Gauntlet style (sleeve overlap).[1]Prevents wrist exposure—a common failure point during pouring.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch)Corrosive 1B liquids cause irreversible corneal opacity within seconds.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + Respirator (OV Cartridge)*Low vapor pressure at RT, but heating generates corrosive mists.[1]
Body Lab Coat (Poly/Cotton)Chemical Resistant Apron (PVC/Neoprene)Cotton absorbs and holds the acid against the skin; an apron provides an impervious barrier.[1]

*Respirator only required if working outside a hood (Emergency spill cleanup).[1]

PPE Selection Logic & Workflow

The following decision logic ensures you select the correct barrier based on experimental conditions.

PPE_LogicStartStart: Handling this compoundStateCheckIs the reagent heated or >10mL volume?Start->StateCheckHoodCheckIs Fume Hood Available?StateCheck->HoodCheckYesLowRiskPROTOCOL A (Analytical):Double Nitrile GlovesSplash GogglesLab CoatStateCheck->LowRiskNo (<10mL, RT)HighRiskPROTOCOL B (Synthesis):Butyl/Viton GlovesFace Shield + GogglesChem-Resistant ApronHoodCheck->HighRiskYesNoHoodSTOP WORKRespiratory Protection Required(Full Face OV/P100)HoodCheck->NoHoodNo

Figure 1: Decision tree for selecting appropriate barrier protection based on volume and temperature.

Operational Protocol: The "Self-Validating" Workflow

To ensure safety, the protocol must include checkpoints that force the operator to verify safety systems before exposure occurs.[1]

Phase 1: Preparation (The "Dry Run")[2]
  • Glove Integrity Test: Inflate nitrile gloves with air and submerge in water or hold near cheek to feel for leaks.[1] Why: this compound is a liquid; pinholes lead to silent burns.[1]

  • Neutralization Station: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution. Keep it within arm's reach.

    • Logic: You cannot run to a sink with blinded eyes.[1] Neutralization at the source is for spills, not skin (use water for skin).[1]

Phase 2: Handling
  • Transfer: Always transfer this compound using a glass pipette or chemically resistant syringe.[1] Avoid pouring from large bottles to prevent "glugging" and splashback.[1]

  • Heating: If the reaction requires heat (>40°C), the flash point (approx. >110°C) is not the primary concern—vapor generation is.[1] Use a reflux condenser.[1]

  • Cross-Contamination: Do not touch door handles, keyboards, or face while wearing gloves.[1] The "Michael Acceptor" nature means residues can cause delayed dermatitis.[1]

Phase 3: Decontamination & Disposal[2]
  • Wipe Down: Wipe all glassware exteriors with a tissue soaked in dilute NaHCO₃ before removing them from the hood.[1]

  • Waste Stream:

    • Do NOT mix with oxidizing agents (Nitric acid, Peroxides) -> Risk of exothermic runaway.[1]

    • Do NOT pour down the drain.[1]

    • Correct Stream: Segregated Organic Acid Waste (pH < 2).[1]

Emergency Response

In the event of exposure, immediate mechanical removal of the chemical is critical.[1]

IncidentImmediate ActionMechanism of Action
Skin Contact Drench with water for 15 mins.[1][2] Soap wash after.[1][2]Water dilutes the acid and mechanically removes the hydrophobic lipid chain.[1]
Eye Contact Irrigate for 15-20 mins. Hold eyelids open.Prevents corneal protein denaturation.[1] Time is vision.[1]
Inhalation Move to fresh air.[1][2][3] If coughing persists, seek medical aid.Removes irritant from alveolar space; prevents pulmonary edema.[1]
Spill (<50mL) Cover with Sodium Bicarbonate or Vermiculite.[1]Neutralizes acidity (CO₂ evolution indicates reaction).[1] Absorb and sweep.[1][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74611, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 1846-70-4).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • Princeton University EHS. Glove Selection and Compatibility Guide. Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.